molecular formula C7H4BrNO4 B018962 2-Bromo-4-nitrobenzoic acid CAS No. 16426-64-5

2-Bromo-4-nitrobenzoic acid

Cat. No.: B018962
CAS No.: 16426-64-5
M. Wt: 246.01 g/mol
InChI Key: CEXGTXNIIFSPSF-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5) is a high-purity aromatic carboxylic acid that serves as a critical building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a key synthetic intermediate for nonsteroidal antiandrogens, most notably Bicalutamide and its analogs, which are used in the treatment of hormone-sensitive cancers . The compound's structure, featuring both a bromo and a nitro substituent on the benzoic acid ring, makes it a versatile substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of more complex molecules . Specifications & Properties: CAS RN: 16426-64-5 Molecular Formula: C₇H₄BrNO₄ Molecular Weight: 246.02 g/mol Purity: >98.0% (GC)(T) Physical State: White to yellow powder or crystal Melting Point: 167 °C to 171 °C Storage: Room temperature, recommended in a cool and dark place (<15°C) This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-bromo-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGTXNIIFSPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310516
Record name 2-Bromo-4-nitrobenzoic acid
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16426-64-5
Record name 16426-64-5
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Record name 2-Bromo-4-nitrobenzoic acid
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Record name 2-Bromo-4-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitrobenzoic Acid (CAS 16426-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characteristics of 2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5). This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This document consolidates available data into a structured format, presents detailed experimental protocols, and includes visualizations to aid in understanding its chemical behavior and applications.

Physicochemical Properties

This compound is a light brown to yellow crystalline solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a bromine atom, and a nitro group. The presence of both electron-withdrawing bromine and nitro groups significantly influences the compound's reactivity and acidity.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 16426-64-5[2]
Molecular Formula C₇H₄BrNO₄[2]
Molecular Weight 246.01 g/mol [2][3]
Appearance Light brown to yellow powder/crystal[1]
Melting Point 165-171 °C[3]
Boiling Point (Predicted) 381.6 ± 32.0 °C at 760 mmHgN/A
Density (Predicted) ~2.0176 g/cm³[3]
pKa (Predicted) 1.98 ± 0.13[3]

Table 2: Solubility Profile of this compound

SolventQualitative SolubilitySource(s)
Water Limited solubility/Very slightly soluble (0.3 g/L at 25°C)[1][3][4]
Methanol Soluble[3]
Ethanol Soluble[5]
Acetone Soluble[5]
Dimethyl Sulfoxide (DMSO) Partially soluble[3]
Ethyl Acetate (B1210297) SolubleN/A

Note: Quantitative solubility data is limited in publicly available literature. The provided data is largely qualitative.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are two detailed experimental protocols found in the literature.

Oxidation of 2-Bromo-4-nitrotoluene (B188816)

This method involves the oxidation of the methyl group of 2-bromo-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Experimental Protocol:

  • To a solution of 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine, add 40 mL of water.

  • Heat the mixture to 70°C.

  • Add potassium permanganate (19.0 g, 120 mmol) portion-wise over a 40-minute period.

  • Reflux the reaction mixture for 8 hours.

  • After completion, filter the hot suspension.

  • Cool the filtrate in an ice bath and acidify to a pH of less than 2 with 6N hydrochloric acid to precipitate the crude product.

  • Filter the solid to obtain the first crop of this compound.

  • Combine the filtrates, adjust the pH to be acidic with 6N hydrochloric acid, and extract sequentially with ethyl acetate and chloroform.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a second crop of the product.

Diagram 1: Synthesis of this compound via Oxidation

G Oxidation of 2-Bromo-4-nitrotoluene cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Isolation 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene Pyridine/Water Pyridine/Water 2-Bromo-4-nitrotoluene->Pyridine/Water dissolve in Heat_to_70C Heat to 70°C Pyridine/Water->Heat_to_70C Add_KMnO4 Add KMnO₄ (portion-wise) Heat_to_70C->Add_KMnO4 Reflux_8h Reflux for 8 hours Add_KMnO4->Reflux_8h Filter_hot Filter hot suspension Reflux_8h->Filter_hot Acidify_filtrate Acidify filtrate with 6N HCl (pH < 2) Filter_hot->Acidify_filtrate Precipitation Precipitation Acidify_filtrate->Precipitation Extract_filtrate Extract filtrate with EtOAc/CHCl₃ Acidify_filtrate->Extract_filtrate Filter_solid Filter solid (1st crop) Precipitation->Filter_solid Dry_and_concentrate Dry and concentrate organic phase Extract_filtrate->Dry_and_concentrate Second_crop 2nd Crop Dry_and_concentrate->Second_crop

Caption: Workflow for the synthesis of this compound by oxidation.

Hydrolysis of 2-Bromo-4-nitro-benzonitrile

This alternative method involves the hydrolysis of a nitrile group to a carboxylic acid.

Experimental Protocol:

  • Hydrolyze 2-Bromo-4-nitro-benzonitrile (0.5 g, 2.34 mmol) using a mixture of sulfuric acid (2.2 mL) and water (2.7 mL).

  • Heat the reaction mixture at 80°C for 8 hours.

  • Upon completion, pour the reaction solution over crushed ice.

  • Basify the solution with sodium carbonate and extract with ethyl acetate to remove any unreacted starting material.

  • Separate the aqueous layer and acidify it with a 1:1 solution of hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers and concentrate to obtain the final product.

Diagram 2: Synthesis of this compound via Hydrolysis

G Hydrolysis of 2-Bromo-4-nitro-benzonitrile Start 2-Bromo-4-nitro-benzonitrile Reaction Heat at 80°C for 8h Start->Reaction Reagents H₂SO₄ / H₂O Reagents->Reaction Quench Pour over crushed ice Reaction->Quench Basify Basify with Na₂CO₃ Quench->Basify Extract1 Extract with Ethyl Acetate (remove impurities) Basify->Extract1 Separate Separate aqueous layer Extract1->Separate Acidify Acidify with 1:1 HCl Separate->Acidify Extract2 Extract with Ethyl Acetate (product) Acidify->Extract2 Concentrate Concentrate organic layer Extract2->Concentrate Product This compound Concentrate->Product G M [C₇H₄BrNO₄]⁺ (M⁺, M+2) M-17 [C₇H₃BrNO₃]⁺ (Loss of OH) M->M-17 M-45 [C₆H₃BrN]⁺ (Loss of COOH) M->M-45 M-46 [C₇H₄BrO₂]⁺ (Loss of NO₂) M->M-46

References

2-Bromo-4-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the molecule's core physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Properties

This compound is a substituted benzoic acid derivative containing both a bromine atom and a nitro group. These functional groups make it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.[1] The presence of the bromo and nitro substituents on the benzoic acid ring structure allows for a variety of chemical transformations.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₄BrNO₄[1][2][3][4][5]
Molecular Weight 246.01 g/mol [1][3][4]
CAS Number 16426-64-5[1][2][3][4][5]
Physical State White to yellow powder or crystal[1][2]
Melting Point 165 - 171 °C[1][5]
Solubility Soluble in methanol, with limited solubility in water.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-bromo-4-nitrotoluene (B188816). The following protocol is a detailed methodology for this chemical transformation.[4]

Experimental Protocol: Oxidation of 2-bromo-4-nitrotoluene

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of 2-bromo-4-nitrotoluene (20.0 mmol, 4.41 g) in 20 mL of pyridine. Add 40 mL of deionized water to the solution.[4]

  • Initiation of Oxidation: Heat the mixture to 70°C with stirring.[4]

  • Addition of Oxidant: Over a period of 40 minutes, add potassium permanganate (120 mmol, 19.0 g) to the reaction mixture in portions.[4]

  • Reaction Completion: After the addition of potassium permanganate is complete, reflux the mixture for 8 hours to ensure the reaction goes to completion.[4]

  • Initial Product Isolation: Upon completion, filter the hot suspension.[4]

  • Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with 6N hydrochloric acid to a pH of less than 2. This will precipitate the crude this compound.[4]

  • First Crop Collection: Filter the mixture to collect the precipitated solid.[4]

  • Extraction of Second Crop: Combine the filtrates, ensure the pH is acidic, and perform sequential extractions with ethyl acetate and chloroform.[4]

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the second batch of the product.[4]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-4-nitrotoluene.

Synthesis_Workflow A 2-bromo-4-nitrotoluene in Pyridine/Water B Add KMnO4 Heat to 70°C, then Reflux A->B C Hot Filtration B->C D Filtrate C->D E Acidify with 6N HCl (pH < 2) D->E F Precipitation E->F G Filter to collect Crude Product (1st Crop) F->G H Filtrate F->H Remaining Solution I Extract with Ethyl Acetate & Chloroform H->I J Combine Organic Phases Dry & Concentrate I->J K Crude Product (2nd Crop) J->K

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, chemical properties, synthesis protocols, and applications of 2-Bromo-4-nitrobenzoic acid, a key intermediate in organic and pharmaceutical chemistry.

Core Structural and Chemical Properties

This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a bromine atom at position 2, a nitro group at position 4, and a carboxylic acid group at position 1.[1] This substitution pattern, featuring two electron-withdrawing groups, significantly influences the compound's reactivity and electronic properties, making it a valuable building block in synthetic chemistry.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 16426-64-5[2][3]
Molecular Formula C₇H₄BrNO₄[2][3][4][5]
Molecular Weight 246.01 - 246.02 g/mol [2][3][4][5][6]
Appearance White to yellow powder or crystal[2][4][7]
Melting Point 165 °C to 171 °C[2][3]
Solubility Soluble in methanol; limited solubility in water; partially soluble in polar aprotic solvents like DMSO.[2]
Acidity (Predicted pKa) ~1.98[2]
Density (Estimated) ~2.0176 g/cm³[2]
InChI Key CEXGTXNIIFSPSF-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O[3][6][7]
Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • May also be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332), and may cause respiratory irritation (H335).[6]

Recommended precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to store the compound at room temperature in a cool, dark place (below 15°C).[2]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The detailed methodologies for two common laboratory-scale preparations are provided below.

Synthesis via Oxidation of 2-Bromo-4-nitrotoluene (B188816)

This method involves the oxidation of the methyl group of 2-bromo-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).[8][9]

Experimental Protocol:

  • Add 40 mL of water to a 20 mL pyridine (B92270) solution containing 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol).[8][9]

  • Heat the mixture to 70°C.[8][9]

  • Add potassium permanganate (19.0 g, 120 mmol) in portions over a 40-minute period.[8][9]

  • Reflux the reaction mixture for 8 hours.[8][9]

  • After the reaction is complete, filter the hot suspension.[8][9]

  • Cool the filtrate in an ice bath and acidify with 6N hydrochloric acid to a pH < 2.[8][9]

  • Collect the resulting solid precipitate by filtration to obtain the crude product.[8][9]

  • The filtrate can be further extracted with ethyl acetate (B1210297) and chloroform. The combined organic phases are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a second batch of the product.[8][9] The total reported yield for this two-batch process is 66%.[8][9]

G cluster_workflow Workflow: Oxidation of 2-Bromo-4-nitrotoluene A 1. Dissolve 2-bromo-4-nitrotoluene in pyridine and water B 2. Heat to 70°C A->B Heat C 3. Add KMnO4 (portion-wise) B->C Reagent addition D 4. Reflux for 8 hours C->D Reaction E 5. Hot filtration D->E Separation F 6. Acidify filtrate (6N HCl, pH < 2) E->F Workup G 7. Filter to collect crude product F->G Isolation

Caption: Experimental workflow for the synthesis of this compound.
Synthesis via Hydrolysis of 2-Bromo-4-nitro-benzonitrile

This alternative route involves the acid-catalyzed hydrolysis of a nitrile functional group to a carboxylic acid.[10]

Experimental Protocol:

  • Hydrolyze 2-Bromo-4-nitro-benzonitrile (0.5 g, 2.34 mmol) using a mixture of H₂SO₄ (2.2 mL) and water (2.7 mL).[10]

  • Heat the reaction mixture at 80°C for 8 hours.[10]

  • After the reaction is complete, pour the solution over crushed ice.[10]

  • Basify the solution with sodium carbonate and perform an extraction with ethyl acetate to remove impurities.[10]

  • Separate the aqueous layer and acidify it with 1:1 HCl.[10]

  • Extract the acidified aqueous layer with ethyl acetate.[10]

  • Combine the organic layers and concentrate to obtain the final product.[10]

Applications in Research and Drug Development

This compound is a critical building block in organic synthesis, primarily valued for its role as a synthetic intermediate.[2]

  • Pharmaceutical Synthesis: Its most notable application is as a key intermediate in the synthesis of nonsteroidal antiandrogens, such as Bicalutamide , which is used in the treatment of hormone-sensitive cancers like prostate cancer.[2] The presence of the bromo and nitro groups on the benzoic acid ring makes it a versatile substrate for nucleophilic aromatic substitution reactions, which is a crucial step in constructing more complex pharmaceutical molecules.[2]

  • Organic Synthesis: It serves as a starting material for producing various agrochemicals and dyes.[7] The electron-withdrawing nature of the bromo and nitro groups significantly influences the reactivity of the aromatic ring, making it a useful component for creating diverse chemical structures.[1]

  • Biological Research: The compound itself has been investigated for potential antibacterial and antifungal properties and has shown promise in some studies as an inhibitor of cancer cell growth.[7]

G cluster_pathway Role as a Synthetic Intermediate A This compound (Building Block) B Nucleophilic Aromatic Substitution / Other Reactions A->B Versatile Substrate C Advanced Intermediates B->C Synthesis Step D Final Products (e.g., Bicalutamide, Dyes, Agrochemicals) C->D Final Assembly

Caption: Logical relationship of this compound as a key building block.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Bromo-4-nitrobenzoic acid in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive framework for its experimental determination. It includes detailed methodologies for solubility measurement, qualitative solubility profiles, and visual workflows to guide researchers in generating reliable data for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS No: 16426-64-5) is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a nitro group, results in specific physicochemical properties that influence its behavior in different solvent systems.[1][2] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification protocols such as recrystallization, and for formulation in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₄BrNO₄[2][3]
Molecular Weight 246.01 g/mol [2][3]
Appearance White to yellow powder or crystal[2]
Melting Point 167-171 °C[2]
pKa (Predicted) ~1.98[2]

Qualitative Solubility Profile

Based on available information and the chemical nature of the compound, a qualitative solubility profile can be inferred. The presence of the polar carboxylic acid and nitro groups suggests some solubility in polar solvents, while the aromatic ring provides hydrophobic character.

Solvent TypeExpected SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)SolubleThe compound is reported to be soluble in methanol.[2] Hydrogen bonding interactions with the carboxylic acid group enhance solubility.
Polar Aprotic (e.g., DMSO, Acetonitrile)Likely SolubleThe nitro and carboxyl groups suggest partial solubility in polar aprotic solvents like DMSO.[2]
Non-Polar (e.g., Toluene, Hexane)Low to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Water Limited/Poor SolubilityDespite polar groups, the hydrophobic benzene (B151609) ring and bromine atom limit aqueous solubility.[1][2]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method.[4] This protocol provides a step-by-step guide for its implementation.

4.1. Apparatus and Materials

  • Analytical balance (±0.1 mg accuracy)

  • Constant temperature shaker or water bath

  • Vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[4] Preliminary studies can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature for at least 24 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve must be generated using standard solutions of known concentrations.[4]

  • Data Calculation:

    • Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

    • Express the solubility in various units as required:

      • Mole fraction (x): x = n_solute / (n_solute + n_solvent)

      • Mass fraction (w): w = m_solute / (m_solute + m_solvent)

      • Grams per 100g of solvent: (m_solute / m_solvent) * 100

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis & Calculation prep1 Add excess this compound to vial prep2 Add known volume/mass of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate in constant temperature shaker (24-72h) prep3->equil1 Place in shaker sep1 Sedimentation of excess solid equil1->sep1 Remove from shaker sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 anal1 Dilute filtered sample sep3->anal1 To analysis anal2 Measure concentration (HPLC/UV-Vis) anal1->anal2 anal3 Calculate solubility (mole fraction, etc.) anal2->anal3

Figure 1: Experimental workflow for solubility determination.

Related Methodologies: Synthesis and Purification

The solubility data is often critical for the synthesis and purification of the compound. A common synthesis route involves the oxidation of 2-bromo-4-nitrotoluene.[5] The purification of the resulting crude product typically employs recrystallization or acid-base extraction, processes that are highly dependent on the compound's solubility characteristics in different solvents.[6]

The logical relationship between synthesis, purification, and the final product is shown below.

G cluster_purification Purification Methods start 2-Bromo-4-nitrotoluene reaction Oxidation Reaction start->reaction reagent Oxidizing Agent (e.g., KMnO4) reagent->reaction crude Crude this compound reaction->crude recryst Recrystallization crude->recryst Solvent Selection Based on Solubility extraction Acid-Base Extraction crude->extraction Differential Solubility in Aqueous/Organic Phases pure Pure this compound recryst->pure extraction->pure

Figure 2: Synthesis and purification logical workflow.

Conclusion

While direct quantitative solubility data for this compound is scarce, this guide equips researchers with the necessary protocols and theoretical understanding to determine it experimentally. The provided shake-flask methodology is a robust and reliable approach for generating high-quality solubility data in various organic solvents at different temperatures. This data is indispensable for the rational design of chemical processes, including synthesis, purification, and formulation, ultimately facilitating the compound's application in research and development.

References

A Comprehensive Safety and Handling Guide for 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical reagents is fundamental. This technical guide provides an in-depth overview of the safety data for 2-Bromo-4-nitrobenzoic acid (CAS RN: 16426-64-5), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals like Bicalutamide.[1][2] Adherence to the following procedures is crucial for ensuring a safe laboratory environment.

Physicochemical Properties

This compound is a white to yellow crystalline powder.[1][2][3] Its key physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[1][3][4][5]
Molecular Weight 246.01 g/mol [1][4][5]
Melting Point 165 - 171 °C[1][2][6]
Purity >98.0% (GC)[1][3]
Appearance White to yellow powder/crystal[1][2][3]
Solubility Soluble in methanol, limited in water.[1][7]
pKa (predicted) ~1.98[1]
Density (estimated) ~2.0176 g/cm³[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[4][8]

Hazard ClassificationCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure Category 3H335: May cause respiratory irritation

Source:[2][4][8][9]

GHS Pictogram:

Signal Word: Warning [2][4]

Experimental Protocols and Procedures

While detailed protocols for toxicological testing are not publicly available, the following sections outline the established procedures for safe handling, emergency response, and disposal, which are critical for laboratory practice.

Safe Handling Workflow

Proper handling is the first line of defense against chemical exposure. The following workflow outlines the necessary steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency start Review Safety Data Sheet (SDS) ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe workspace Prepare Workspace (Fume Hood, Spill Kit Ready) ppe->workspace weigh Weigh and Transfer Chemical (Avoid Dust Generation) workspace->weigh experiment Perform Experiment weigh->experiment spill Spill or Exposure? experiment->spill decontaminate Decontaminate Glassware and Surfaces dispose Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose remove_ppe Remove PPE Correctly Wash Hands Thoroughly dispose->remove_ppe end end remove_ppe->end End Process spill->decontaminate No spill_protocol Follow Spill/Exposure Protocol spill->spill_protocol Yes spill_protocol->decontaminate

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to minimize exposure.

ControlSpecificationRationale
Engineering Controls Handle in a well-ventilated place, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.To minimize inhalation of dust and provide immediate decontamination facilities.[4][10][11]
Eye/Face Protection Tightly fitting safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.To prevent contact with eyes, which can cause serious irritation.[4][11]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To avoid direct skin contact and subsequent irritation.[4][11]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if dust is generated and engineering controls are insufficient.To prevent inhalation, which may cause respiratory tract irritation.[11]
First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

G cluster_routes Routes of Exposure & Immediate Actions cluster_actions First Aid Procedures exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inh_action Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->inh_action skin_action Take off contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. skin->skin_action eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. eye->eye_action ing_action Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately. ingestion->ing_action

Caption: First aid procedures for exposure to this compound.

Sources for First Aid Measures:[4][9][10][12][13]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] A water spray can also be used to suppress vapors.[14][15]

  • Specific Hazards: The compound is combustible.[15] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen halides.[9][13][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10][14]

Accidental Release Measures (Spill Management)

A systematic approach is required to manage spills and prevent environmental contamination.

G cluster_immediate Immediate Response cluster_containment Containment & Cleanup cluster_post_cleanup Post-Cleanup start Spill Detected evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe contain Prevent further spillage or leakage ppe->contain cleanup Sweep up spilled solid, avoiding dust generation contain->cleanup collect Place material into a suitable, labeled container for disposal cleanup->collect decontaminate Clean the spill area thoroughly collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose end end dispose->end End Process

Caption: Spill management workflow for this compound.

Sources for Spill Management:[4][11][13][15]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.[10]

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid dust formation, heat, and sources of ignition.[4][10][14]

  • Incompatible Materials: Strong oxidizing agents.[10][14]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[13][14]

Toxicological Information

  • Acute Toxicity: No specific quantitative data (e.g., LD50) is available in the provided search results. It is classified as causing skin, eye, and respiratory irritation based on its GHS hazard statements.[4][15]

  • Germ Cell Mutagenicity: Some sources suggest it is suspected of causing genetic defects.[15][16]

  • Carcinogenicity: May be suspected of causing cancer.[15][16]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[15]

Note: The toxicological properties have not been thoroughly investigated. It should be handled with the caution appropriate for a potentially hazardous substance.[15][17]

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle to ensure environmental safety and regulatory compliance.

G cluster_characterize Characterization cluster_contain Containment cluster_dispose Disposal start Waste Generated characterize Characterize waste as hazardous (Halogenated Organic Solid) start->characterize containerize Collect waste in a clearly labeled, sealed, and compatible container characterize->containerize no_mixing Do not mix with other waste containerize->no_mixing disposal_route Engage a licensed chemical waste disposal company no_mixing->disposal_route compliance Comply with all local, regional, and national regulations disposal_route->compliance no_drain Do NOT dispose of down the drain or in regular trash disposal_route->no_drain end end compliance->end Compliant Disposal

Caption: Disposal workflow for this compound.

Sources for Disposal Considerations:[4][8][11][13][15]

References

Spectroscopic Profile of 2-Bromo-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitrobenzoic acid. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a combination of expected and predicted data based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Spectroscopic Data

The following sections summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~10-13Singlet1H, -COOH
~8.5Doublet1H, Ar-H
~8.2Doublet of doublets1H, Ar-H
~7.9Doublet1H, Ar-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~165C=O
~150Ar-C (quaternary, bonded to -NO₂)
~135Ar-C (quaternary, bonded to -COOH)
~133Ar-CH
~128Ar-CH
~125Ar-C (quaternary, bonded to -Br)
~120Ar-CH
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)[1][2][3]
1760-1690StrongC=O stretch (Carboxylic acid)[1]
1600-1585MediumC-C stretch (in-ring, aromatic)[2]
1550-1475StrongN-O asymmetric stretch (Nitro group)[4]
1500-1400MediumC-C stretch (in-ring, aromatic)[2]
1360-1290MediumN-O symmetric stretch (Nitro group)[4]
1320-1210StrongC-O stretch (Carboxylic acid)[1]
950-910MediumO-H bend (Carboxylic acid)[1][4]
~850-550MediumC-Br stretch[4]
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretation
245/247Molecular ion peak [M]⁺, showing a ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[5][6]
228/230Loss of -OH group ([M-17]⁺)
200/202Loss of -COOH group ([M-45]⁺)[7]
154Loss of -COOH and -NO₂ groups

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy (Solution-State)
  • Sample Preparation :

    • Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-100 mg for ¹³C NMR.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[5][8] Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[5]

    • Filter the solution if any particulate matter is present to avoid interfering with the shimming process.[9]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[5]

    • Acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.[5]

  • Data Processing :

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[5]

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal.[10]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[10]

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[5]

    • Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 to 64) to improve the signal-to-noise ratio.[5][10]

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[5]

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of solid this compound into the mass spectrometer using a direct insertion probe.[5]

  • Ionization and Mass Analysis :

    • The sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[5]

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[5]

  • Data Analysis :

    • Identify the molecular ion peak, which for this compound will be a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH, -NO₂) to confirm the structure.[5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound (Solid Sample) Dissolution Dissolve in Deuterated Solvent Compound->Dissolution For NMR Solid_for_IR_MS Use Neat Solid Compound->Solid_for_IR_MS For IR & MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Solid_for_IR_MS->IR MS Mass Spectrometry (EI) Solid_for_IR_MS->MS NMR_Data Process NMR Data (FT, Phasing, Baseline) NMR->NMR_Data IR_Data Process IR Spectrum (Background Subtraction) IR->IR_Data MS_Data Analyze Mass Spectrum (M+ and Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Commercial Availability and Synthetic Guide for 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, synthesis protocols, and key applications of 2-Bromo-4-nitrobenzoic acid. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the anti-cancer drug Bicalutamide.

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The following table summarizes a selection of these suppliers and the typical data provided for the compound.

SupplierCAS NumberPurityAvailable Quantities
TCI America16426-64-5>98.0%5g, 25g
Manchester Organics16426-64-5Not specifiedInquire for details
GIHI CHEMICALS CO.,LIMITED16426-64-5Not specifiedInquire for details
Fisher Scientific16426-64-598.0+%5g, 25g
Biosynth16426-64-5Not specified10g, 25g, 50g, 100g
Pharmaffiliates16426-64-5High purityInquire for details
Sigma-Aldrich16426-64-598%250mg, 1g, 5g
AbacipharmTech16426-64-5Not specifiedInquire for details
ChemicalBook16426-64-5Not specifiedInquire for details
Benchchem16426-64-5>98.0%Inquire for details

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
Appearance White to yellow powder or crystal
Melting Point 167-171 °C
CAS Number 16426-64-5

Synthesis of this compound: Experimental Protocols

Multiple synthetic routes for the preparation of this compound have been reported. Below are detailed experimental protocols for two common methods.

Method 1: Oxidation of 2-Bromo-4-nitrotoluene (B188816)

This method involves the oxidation of 2-bromo-4-nitrotoluene using a strong oxidizing agent like potassium permanganate (B83412).[1]

Experimental Protocol:

  • In a reaction vessel, dissolve 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine.

  • Add 40 mL of water to the solution and heat the mixture to 70°C.

  • Over a period of 40 minutes, add potassium permanganate (19.0 g, 120 mmol) in batches.

  • After the addition is complete, reflux the reaction mixture for 8 hours.

  • Upon completion of the reaction, filter the hot suspension.

  • Cool the filtrate in an ice bath and acidify to a pH of less than 2 using 6N hydrochloric acid.

  • Collect the resulting precipitate by filtration to obtain the crude this compound.

  • The reported yield for this two-batch process is approximately 66%.[1]

Method 2: Nitration of 2-Bromobenzoic Acid

This approach involves the direct nitration of 2-bromobenzoic acid.[2]

Experimental Protocol:

  • In a suitable reaction vessel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add 2-bromobenzoic acid to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several biologically active molecules, demonstrating its importance in pharmaceutical research and development.

Synthesis of Bicalutamide

A primary application of this compound is in the synthesis of Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2] The synthesis involves a multi-step process where the carboxylic acid is a key precursor.

Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of various enzymes. Notably, it is a known peptidomimetic that binds to and inhibits farnesyltransferase, an enzyme implicated in cancer cell signaling.[3] It also serves as a precursor for the synthesis of STAT3 inhibitors, which are being explored as potential anticancer agents.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the role of this compound in a drug discovery context, the following diagrams illustrate a general synthetic workflow and its connection to a key signaling pathway.

G cluster_0 Synthetic Workflow A 2-Bromobenzoic Acid B Nitration (HNO3, H2SO4) A->B C This compound B->C D Multi-step Synthesis C->D E Bicalutamide D->E

Caption: Synthetic workflow for Bicalutamide starting from 2-Bromobenzoic Acid.

G cluster_1 Farnesyltransferase Inhibition Pathway Ras Ras Protein FTase Farnesyltransferase Ras->FTase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase Farnesylated_Ras Farnesylated Ras (Active) FTase->Farnesylated_Ras Inhibitor Derivative of This compound Inhibitor->FTase Cell_Membrane Cell Membrane Association Farnesylated_Ras->Cell_Membrane Downstream Downstream Signaling (e.g., MAPK pathway) Cell_Membrane->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of Farnesyltransferase by a derivative of this compound.

References

Synthetic Routes to 2-Bromo-4-nitrobenzoic Acid from Toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathway for the preparation of 2-Bromo-4-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis, starting from the readily available raw material, toluene (B28343). The synthesis involves a three-step reaction sequence: nitration, bromination, and oxidation. This document provides detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from toluene is a well-established route in organic chemistry. The strategic sequence of reactions is crucial for achieving the desired substitution pattern on the aromatic ring. The methyl group of toluene is an ortho-, para-director, while the nitro group is a meta-director. Therefore, the order of functionalization is critical to install the bromo and nitro groups at the 2- and 4-positions, respectively, relative to the eventual carboxylic acid.

The logical synthetic progression is as follows:

  • Nitration of Toluene: Toluene is first nitrated to introduce a nitro group at the para position, yielding 4-nitrotoluene (B166481). This is a classic electrophilic aromatic substitution reaction.

  • Bromination of 4-Nitrotoluene: The resulting 4-nitrotoluene is then brominated. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups synergize to selectively install the bromine atom at the 2-position.

  • Oxidation of 2-Bromo-4-nitrotoluene (B188816): Finally, the methyl group of 2-Bromo-4-nitrotoluene is oxidized to a carboxylic acid to afford the final product, this compound.

This multi-step synthesis is a practical approach for laboratory-scale and potentially scalable for industrial production.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from toluene.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1NitrationToluene4-NitrotolueneConc. HNO₃, Conc. H₂SO₄~55-65% (of p-isomer)
2Bromination4-Nitrotoluene2-Bromo-4-nitrotolueneBr₂, FeBr₃~80-90%
3Oxidation2-Bromo-4-nitrotolueneThis compoundKMnO₄, Pyridine (B92270), H₂O~66%[1]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitrotoluene (Nitration of Toluene)

This procedure details the nitration of toluene to produce a mixture of nitrotoluene isomers, from which the desired 4-nitrotoluene can be isolated.

Materials and Reagents:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Sulfate (Na₂SO₄) (anhydrous)

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding a calculated amount of concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Cool the toluene in a separate reaction flask, also equipped with a stirrer, in an ice-salt bath to approximately 0-5 °C.

  • Slowly add the cold nitrating mixture dropwise to the stirred toluene. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitrotoluene isomers.

  • The desired 4-nitrotoluene can be separated from the ortho-isomer by fractional distillation or crystallization.

Step 2: Synthesis of 2-Bromo-4-nitrotoluene (Bromination of 4-Nitrotoluene)

This procedure describes the regioselective bromination of 4-nitrotoluene.

Materials and Reagents:

  • 4-Nitrotoluene

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite (NaHSO₃) solution (10%)

Procedure:

  • Dissolve 4-nitrotoluene in a suitable inert solvent such as carbon tetrachloride in a reaction flask protected from light.

  • Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • In a dropping funnel, place a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred 4-nitrotoluene solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the evolution of hydrogen bromide gas ceases.

  • Quench the reaction by carefully adding a 10% solution of sodium bisulfite to destroy any excess bromine.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 2-bromo-4-nitrotoluene can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound (Oxidation of 2-Bromo-4-nitrotoluene)

This protocol details the oxidation of the methyl group to a carboxylic acid.[1]

Materials and Reagents:

  • 2-Bromo-4-nitrotoluene (4.41 g, 20.0 mmol)[1]

  • Pyridine (20 mL)[1]

  • Water (40 mL)[1]

  • Potassium Permanganate (B83412) (KMnO₄) (19.0 g, 120 mmol)[1]

  • 6N Hydrochloric Acid (HCl)[1]

  • Ethyl acetate (B1210297)

  • Chloroform

  • Anhydrous Magnesium Sulfate[1]

Procedure:

  • In a reaction flask, dissolve 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine and add 40 mL of water.[1]

  • Heat the mixture to 70°C.[1]

  • Add potassium permanganate (19.0 g, 120 mmol) portion-wise over a period of 40 minutes.[1]

  • After the addition is complete, reflux the reaction mixture for 8 hours.[1]

  • While still hot, filter the suspension to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with 6N hydrochloric acid to a pH of less than 2. This will precipitate the crude this compound.[1]

  • Collect the solid by filtration. A first batch of crude product (1.63 g) can be obtained.[1]

  • Combine the filtrates, ensure the pH is acidic with 6N hydrochloric acid, and extract sequentially with ethyl acetate and chloroform.[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second batch of the product (1.61 g).[1]

  • The total yield of the combined batches is approximately 3.24 g (66%).[1]

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the synthetic route from toluene to this compound.

Synthesis_Pathway Toluene Toluene Nitrotoluene 4-Nitrotoluene Toluene->Nitrotoluene Nitration (HNO₃, H₂SO₄) BromoNitrotoluene 2-Bromo-4-nitrotoluene Nitrotoluene->BromoNitrotoluene Bromination (Br₂, FeBr₃) FinalProduct This compound BromoNitrotoluene->FinalProduct Oxidation (KMnO₄)

Caption: Synthetic route from Toluene to this compound.

Conclusion

The synthesis of this compound from toluene is a robust and well-documented process. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to effectively produce this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques at each stage are essential for achieving high yields and purity of the final product.

References

Electrophilic Substitution in 2-Bromo-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of 2-Bromo-4-nitrobenzoic acid in electrophilic aromatic substitution (EAS) reactions. Due to the presence of three deactivating substituents—a carboxylic acid group, a nitro group, and a bromine atom—the aromatic ring is severely deactivated towards electrophilic attack. This document elucidates the interplay of the electronic effects of these substituents to predict the most probable site of substitution under forcing reaction conditions. While direct experimental data for EAS reactions on this substrate is scarce in publicly available literature, this guide offers a theoretical framework, proposes potential experimental protocols based on analogous compounds, and provides visualizations to aid in understanding the underlying chemical principles.

Introduction to Electrophilic Aromatic Substitution on Deactivated Rings

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The facility of these reactions is profoundly influenced by the electronic nature of the substituents already present on the ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the ring, thereby activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) diminish the ring's electron density, leading to its deactivation.[1][2] Reactions on highly deactivated rings, such as this compound, are intrinsically challenging and necessitate harsh reaction conditions, including elevated temperatures and the use of potent electrophiles and catalysts.[3]

Analysis of Substituent Effects in this compound

The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the cumulative effects of its three substituents: the carboxylic acid (-COOH) group at C1, the bromo (-Br) group at C2, and the nitro (-NO₂) group at C4. All three are deactivating groups, rendering the benzene (B151609) ring significantly less nucleophilic than benzene itself.

Directing Effects of Individual Substituents

The directing effect of each substituent determines the position of attack by an incoming electrophile. These effects are summarized in the table below.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-COOH1-I, -M (Electron-withdrawing)Strongly DeactivatingMeta
-Br2-I > +M (Electron-withdrawing)Weakly DeactivatingOrtho, Para
-NO₂4-I, -M (Electron-withdrawing)Strongly DeactivatingMeta

-I refers to a negative inductive effect, and-M to a negative mesomeric (or resonance) effect.

The carboxylic acid and nitro groups are potent meta-directors due to their strong electron-withdrawing nature. The bromo group, while deactivating overall due to its inductive effect, is an ortho, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.[4]

Predicted Regioselectivity of Electrophilic Attack

The vacant positions on the this compound ring are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

  • Position C3: Ortho to -COOH (disfavored), ortho to -Br (favored), and meta to -NO₂ (favored).

  • Position C5: Meta to -COOH (favored), meta to -Br (disfavored), and ortho to -NO₂ (disfavored).

  • Position C6: Para to -COOH (disfavored), meta to -Br (disfavored), and meta to -NO₂ (favored).

Considering the powerful meta-directing influence of the nitro and carboxylic acid groups, and the ortho, para-directing nature of the bromo group, the most likely position for electrophilic attack is C3 . This position is meta to the strongly deactivating nitro group and ortho to the less deactivating bromo group, which can offer some resonance stabilization to the intermediate carbocation. However, steric hindrance from the adjacent bulky bromine and carboxylic acid groups might also play a role and could favor substitution at C5 or C6 to a minor extent under specific conditions.

Proposed Experimental Protocols for Electrophilic Substitution

Given the highly deactivated nature of the substrate, forcing conditions are essential for any electrophilic substitution to proceed. The following are hypothetical protocols based on reactions with similarly deactivated aromatic compounds. Researchers should exercise extreme caution and perform these reactions on a small scale with appropriate safety measures.

Nitration
  • Reaction: Further nitration of this compound.

  • Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture carefully onto crushed ice.

    • Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Halogenation (Bromination)
  • Reaction: Bromination of this compound.

  • Reagents: Bromine (Br₂) and a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃).

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene), add a catalytic amount of FeBr₃.

    • Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

    • Heat the reaction mixture to reflux for an extended period.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and quench with a solution of sodium bisulfite to remove excess bromine.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Sulfonation
  • Reaction: Sulfonation of this compound.

  • Reagents: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).

  • Procedure:

    • Carefully add this compound to fuming sulfuric acid at room temperature.

    • Heat the mixture to 100-120 °C for several hours.

    • Monitor the reaction by quenching a small aliquot in water and analyzing by HPLC.

    • Upon completion, cool the reaction mixture and pour it onto ice.

    • The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can be isolated by salting out or through the formation of a salt derivative.

Visualizations

Directing Effects on this compound

Caption: Analysis of directing effects on the available positions of this compound.

Hypothetical Experimental Workflow for Nitration

G Hypothetical Workflow for the Nitration of this compound start Start step1 Prepare nitrating mixture (Conc. H₂SO₄ + Fuming HNO₃) Cool to 0°C start->step1 step2 Slowly add This compound step1->step2 step3 Heat reaction mixture (e.g., 50-60°C) step2->step3 step4 Monitor by TLC step3->step4 step4->step3 Incomplete step5 Pour onto ice step4->step5 Complete step6 Vacuum filtration step5->step6 step7 Wash with cold water step6->step7 step8 Recrystallize crude product step7->step8 end Pure Product step8->end

Caption: A generalized experimental workflow for the nitration of a highly deactivated aromatic ring.

Conclusion

The electrophilic substitution of this compound is a challenging transformation due to the profound deactivating effects of the three electron-withdrawing substituents. Theoretical analysis of the directing effects suggests that the most probable site for electrophilic attack is the C3 position. Any attempt to perform such a reaction would require harsh conditions, and yields are expected to be low. This guide provides a predictive framework and starting experimental protocols for researchers venturing into the functionalization of this and similarly deactivated aromatic systems. Careful optimization and rigorous safety precautions are paramount for any practical investigation.

References

The Ascendant Therapeutic Potential of 2-Bromo-4-nitrobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-bromo-4-nitrobenzoic acid are emerging as a compelling class of compounds with a wide spectrum of biological activities, demonstrating significant potential in the fields of oncology, microbiology, and enzyme inhibition. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives. Key findings from recent studies are summarized, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a versatile scaffold for the synthesis of a diverse range of derivatives, including amides, esters, and hydrazones. The unique electronic and steric properties conferred by the bromo and nitro substituents on the benzoic acid ring make these derivatives promising candidates for interaction with various biological targets. This guide explores their multifaceted biological activities, with a particular emphasis on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves standard organic chemistry transformations. Amides are commonly prepared by the reaction of this compound with a desired amine in the presence of a coupling agent. Esterification can be achieved through reaction with an alcohol under acidic conditions. Hydrazones are synthesized by the condensation of the corresponding hydrazide with an appropriate aldehyde or ketone.

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Enzyme Inhibition: Farnesyltransferase and MEK Kinases

A significant target for the anticancer activity of these derivatives is farnesyltransferase, an enzyme involved in the post-translational modification of Ras proteins.[1][2] The Ras signaling pathway is a critical regulator of cell growth, and its aberrant activation is a hallmark of many cancers. By inhibiting farnesyltransferase, these compounds can disrupt Ras localization to the cell membrane and inhibit downstream signaling cascades, such as the MAPK/ERK pathway.[3][4][5]

Additionally, derivatives of this compound have been shown to inhibit MEK kinases, which are central components of the MAPK signaling pathway.[1] Inhibition of MEK prevents the phosphorylation and activation of ERK, a key downstream effector that promotes cell proliferation and survival.[6][7]

3.1.2. Quantitative Anticancer Data

While specific IC50 values for a broad range of this compound derivatives are still emerging in the literature, studies on related substituted benzamides and nitroaromatic compounds have shown potent anticancer activity. For instance, novel 2-bromo-4-nitro-1,5-diphenyl substituted-1-H-imidazole derivatives have been screened for their anticancer activity against HeLa cell lines.[3] Similarly, N-substituted nitrophenyl prolinamides have demonstrated significant tumor inhibitory activities against various cancer cell lines, including HepG2 and A549.[8]

Table 1: Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(4'-nitrophenyl)-l-prolinamidesHepG2Varies[8]
N-(4'-nitrophenyl)-l-prolinamidesA549Varies[8]
Substituted N-(4′-nitrophenyl)-l-prolinamidesHCT-116Varies[8]
3/4-bromo benzohydrazide (B10538) derivativesHCT1161.20[9]
Ciminalum–thiazolidinone hybridsVarious1.57 - 2.80[10]
Nitro-substituted hydroxynaphthanilidesTHP-13.44 - 7.91[11]
Nitro-substituted hydroxynaphthanilidesMCF-7>10[11]
Ruthenium(II) arene complexes with nitro-substituted ligandsMDA-MB-23114.85[12]
Ruthenium(II) arene complexes with nitro-substituted ligandsA54923.76[12]
Antimicrobial Activity

The presence of both a halogen and a nitro group on the aromatic ring suggests a strong potential for antimicrobial activity. Studies on halo-nitro compounds have confirmed their efficacy as antibacterial and antifungal agents, with bromo derivatives often exhibiting the highest activity.[6]

3.2.1. Mechanism of Action

The antimicrobial mechanism of these compounds is believed to involve the disruption of essential cellular processes in microorganisms. The electron-withdrawing nature of the nitro group and the reactivity of the bromo substituent likely contribute to their ability to interfere with microbial enzymes and cellular structures.

3.2.2. Quantitative Antimicrobial Data

Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are crucial for evaluating the antimicrobial potency of these derivatives. While specific MIC values for a wide array of this compound amides, esters, and hydrazones are not yet extensively documented, related compounds have shown promising results. For instance, various thioureides derived from substituted benzoic acids have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Related Substituted Benzoic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. aureus32
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidE. coli32 - 1024
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidS. enteritidis32 - 1024
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidP. aeruginosa32 - 1024
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidC. albicans32 - 256
Hydroxyacetophenone derivativesE. coliVaries[7]
Hydroxyacetophenone derivativesK. pneumoniaeVaries[7]

Experimental Protocols

Synthesis of N-Aryl-2-bromo-4-nitrobenzamides
  • To a solution of this compound (1 mmol) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted aniline (B41778) (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-2-bromo-4-nitrobenzamide.

MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing
  • Prepare Mueller-Hinton agar plates.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vitro Farnesyltransferase Inhibition Assay
  • Prepare a reaction mixture containing farnesyltransferase enzyme, a fluorescently labeled farnesyl pyrophosphate substrate, and a peptide substrate in an appropriate assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction and incubate at a specific temperature for a defined period.

  • Measure the fluorescence intensity, which corresponds to the amount of farnesylated peptide produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro MEK Kinase Inhibition Assay
  • Prepare a reaction mixture containing MEK kinase, its substrate (e.g., inactive ERK), and ATP in a suitable kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at a specific temperature for a defined period.

  • Stop the reaction and measure the amount of phosphorylated ERK using methods such as ELISA or Western blotting with a phospho-specific antibody.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways.

Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Farnesyltransferase inhibitors derived from this compound can block the initial step of Ras activation, thereby inhibiting the entire downstream cascade.[1][2]

Ras_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras_GDP Ras-GDP (inactive) RTK->Ras_GDP SOS Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF FT Farnesyltransferase FTI This compound derivative (FTI) FTI->FT Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK MEKI This compound derivative (MEKI) MEKI->MEK Inhibits Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Ras-MAPK signaling pathway and points of inhibition.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of this compound derivatives follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer_Screening_Workflow Synthesis Synthesis of 2-Bromo-4-nitrobenzoic acid derivatives Cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 Enzyme_Inhibition Enzyme Inhibition Assays (Farnesyltransferase, MEK) IC50->Enzyme_Inhibition Mechanism Mechanism of Action Studies (e.g., Western Blot for p-ERK) Enzyme_Inhibition->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for anticancer evaluation of derivatives.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to inhibit key enzymes in critical cellular pathways, warrant further investigation. The synthetic accessibility of these derivatives allows for the creation of diverse chemical libraries for structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers to advance the exploration of this compound derivatives in the quest for new and effective treatments for cancer and infectious diseases.

References

The Strategic Utility of 2-Bromo-4-nitrobenzoic Acid in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the landscape of organic synthesis. Its strategic substitution pattern, featuring a carboxylic acid, a bromine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent serves as a handle for various cross-coupling reactions. This unique combination of reactive sites makes this compound an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthetic routes, key chemical transformations, and its notable application in the synthesis of the anti-cancer drug Bicalutamide, including the relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis, including solvent selection for reactions and purification methods like recrystallization.

PropertyValueReference(s)
CAS Number 16426-64-5[3]
Molecular Formula C₇H₄BrNO₄[3]
Molecular Weight 246.01 g/mol [3]
Appearance White to yellow powder or crystal
Melting Point 167-171 °C[2]
Solubility Soluble in organic solvents like methanol, with limited solubility in water.[1][2]
pKa (predicted) ~1.98[2]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the oxidation of 2-bromo-4-nitrotoluene (B188816).[4][5]

Synthetic Workflow

G start 2-Bromo-4-nitrotoluene reagents Potassium Permanganate (B83412) (KMnO4) Pyridine (B92270), Water start->reagents reaction Oxidation Reflux, 8 hours reagents->reaction workup Filtration Acidification (HCl) Extraction (Ethyl Acetate) reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Bromo-4-nitrotoluene

Materials:

  • 2-bromo-4-nitrotoluene (20.0 mmol, 4.41 g)

  • Pyridine (20 mL)

  • Water (40 mL)

  • Potassium permanganate (120 mmol, 19.0 g)

  • 6N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene in pyridine and add water. Heat the mixture to 70°C.[4]

  • Add potassium permanganate portion-wise over a period of 40 minutes.

  • After the addition is complete, reflux the reaction mixture for 8 hours.[4]

  • Upon completion, filter the hot suspension to remove manganese dioxide.

  • Cool the filtrate in an ice bath and acidify to a pH below 2 with 6N hydrochloric acid to precipitate the crude product.

  • Filter the solid and collect the crude this compound.

  • The filtrate can be further extracted with ethyl acetate and chloroform to recover more product.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • A typical yield for this procedure is approximately 66%.[4]

Key Reactions of this compound

The reactivity of this compound is dominated by the interplay of its three functional groups, making it a versatile substrate for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro and carboxylic acid groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion.[6] This reaction is a cornerstone for introducing a variety of nucleophiles at the C-2 position.

reactant This compound nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol) reactant->nucleophile base Base (e.g., K2CO3) nucleophile->base product 2-Substituted-4-nitrobenzoic Acid base->product

Caption: General scheme for nucleophilic aromatic substitution.

Representative Quantitative Data for Nucleophilic Aromatic Substitution of Analagous 2-Bromobenzoic Acids

NucleophileBaseSolventTemperature (°C)ProductYield (%)
1-AminonaphthaleneK₂CO₃2-Ethoxyethanol130N-(1-Naphthyl)-2-aminobenzoic acid85
AnilineK₂CO₃2-Ethoxyethanol130N-Phenyl-2-aminobenzoic acid90
ThiophenolK₂CO₃DMF100-1502-(Phenylthio)benzoic acid75-85

Note: The data presented is for analogous 2-bromobenzoic acids to provide a reasonable expectation of reactivity.

Experimental Protocol: Copper-Catalyzed Amination (Ullmann Condensation) (Adapted for this compound)

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Copper(I) oxide (0.1 mmol)

  • Copper powder (0.1 mmol)

  • 2-Ethoxyethanol (3-5 mL)

Procedure:

  • To a dry reaction vessel, add this compound, the amine, potassium carbonate, copper(I) oxide, and copper powder.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.[6]

  • Add 2-ethoxyethanol.

  • Heat the reaction mixture to 130°C and stir for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromo substituent provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids. This reaction is instrumental in the synthesis of biaryl compounds.

reactant This compound boronic_acid Arylboronic Acid (Ar-B(OH)2) reactant->boronic_acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) boronic_acid->catalyst base Base (e.g., K2CO3) catalyst->base product 2-Aryl-4-nitrobenzoic Acid base->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Analagous Bromobenzoic Acids

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRoom Temp99
4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRoom Temp98
4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRoom Temp95
4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRoom Temp97

Note: The data presented is for analogous bromobenzoic acids to provide a reasonable expectation of reactivity and highlight the efficiency of modern catalytic systems.[7]

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted for this compound)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)

  • Potassium carbonate (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.[7]

  • Add distilled water and stir the mixture at room temperature under air for 1.5-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the product may precipitate from the reaction mixture. Filter the precipitate and wash with distilled water.

  • If the product is soluble, perform an appropriate work-up, which may include acidification and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing access to 2-bromo-4-aminobenzoic acid derivatives. These anilines are valuable intermediates for further functionalization.

Common Reducing Agents:

  • Tin(II) chloride (SnCl₂): A mild and selective reagent.

  • Iron (Fe) in acidic media (e.g., acetic acid or HCl): A classic and cost-effective method.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): Effective, but care must be taken to avoid dehalogenation.

Experimental Protocol: Reduction with Tin(II) Chloride (General Procedure)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (B145695) or Ethyl acetate

  • Sodium bicarbonate solution

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-bromo-4-aminobenzoic acid by recrystallization or column chromatography.

Application in the Synthesis of Bicalutamide and its Role in the Androgen Receptor Signaling Pathway

A prominent application of this compound derivatives is in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide, which is used in the treatment of prostate cancer.[2] The synthesis involves a multi-step sequence where the core structure derived from this compound is elaborated.

Androgen Receptor Signaling Pathway

Bicalutamide exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway.[8][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (Testosterone/DHT) ar_hsp AR-HSP Complex androgen->ar_hsp Binds ar Androgen Receptor (AR) ar_hsp->ar Dissociates hsp Heat Shock Proteins (HSP) ar_hsp->hsp Releases ar_dimer AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation are Androgen Response Element (ARE) on DNA ar_dimer->are Binds coactivators Coactivators are->coactivators Recruits transcription Gene Transcription (Cell Growth, Proliferation) coactivators->transcription Initiates

Caption: The canonical androgen receptor signaling pathway.

Mechanism of Bicalutamide Action

Bicalutamide disrupts this pathway by competitively binding to the androgen receptor, preventing the binding of androgens and subsequent downstream signaling.[11][12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bicalutamide Bicalutamide ar Androgen Receptor (AR) bicalutamide->ar Competitively Binds ar_hsp AR-HSP Complex inactive_complex Inactive AR-Bicalutamide Complex ar->inactive_complex Forms are Androgen Response Element (ARE) on DNA inactive_complex->are Binding Blocked transcription Gene Transcription (Inhibited) are->transcription No Initiation

Caption: Bicalutamide's inhibition of the androgen receptor signaling pathway.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and reduction of the nitro group. These reactions provide access to a diverse array of substituted benzoic acid derivatives, which are key intermediates in the synthesis of pharmaceuticals, such as the anti-cancer drug Bicalutamide, and other functional molecules. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bicalutamide (B1683754) is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to their receptors. This document outlines a well-established, multi-step synthesis of racemic bicalutamide, commencing from the readily available starting material, 4-cyano-3-(trifluoromethyl)aniline. While the initial request specified a synthesis starting from 2-Bromo-4-nitrobenzoic acid, a thorough review of the scientific literature did not yield an established synthetic route for bicalutamide from this particular starting material. Therefore, the following application note details a widely recognized and published pathway.

The overall synthetic strategy involves the formation of an acrylamide, followed by epoxidation, subsequent ring-opening with a thiol, and a final oxidation step to yield the target sulfone, bicalutamide.

Overall Synthetic Scheme

The synthesis of bicalutamide from 4-cyano-3-(trifluoromethyl)aniline is a four-step process. The key transformations are summarized in the workflow diagram below.

Bicalutamide_Synthesis cluster_reagents A 4-Cyano-3-(trifluoromethyl)aniline B N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide A->B Step 1: Amide Formation C N-(4-Cyano-3-(trifluoromethyl)phenyl)- 2-methyloxirane-2-carboxamide B->C Step 2: Epoxidation D N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio) -2-hydroxy-2-methylpropanamide C->D Step 3: Thiol Addition E Bicalutamide D->E Step 4: Oxidation reagent1 Methacryloyl chloride, DMA reagent2 H2O2, TFAA, DCM reagent3 4-Fluorothiophenol (B130044), NaH, THF reagent4 mCPBA, DCM

Caption: Synthetic workflow for Bicalutamide.

Data Presentation

The following table summarizes the quantitative data for each step of the bicalutamide synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamideC₁₂H₉F₃N₂O254.2192>95
2N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamideC₁₂H₉F₃N₂O₂270.2186>95
3N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamideC₁₈H₁₄F₄N₂O₂S414.38Not SpecifiedNot Specified
4BicalutamideC₁₈H₁₄F₄N₂O₄S430.3790>99

Experimental Protocols

Step 1: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

This step involves the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride to form the corresponding acrylamide.

Materials:

  • 4-Cyano-3-(trifluoromethyl)aniline

  • Methacryloyl chloride

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-cyano-3-(trifluoromethyl)aniline in N,N-dimethylacetamide (DMA).

  • Slowly add methacryloyl chloride to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and then with cold brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

This step describes the epoxidation of the double bond in the methacrylamide (B166291) intermediate.

Materials:

Procedure:

  • Dissolve N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in dichloromethane (DCM).

  • To the stirred solution, add 30% hydrogen peroxide.

  • Cool the mixture and slowly add trifluoroacetic anhydride.

  • Allow the reaction to proceed at room temperature for 24 hours.[4]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with distilled water, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the epoxide.[5]

Step 3: Synthesis of N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

This step involves the nucleophilic ring-opening of the epoxide with 4-fluorothiophenol.

Materials:

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

  • 4-Fluorothiophenol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Acetone

  • Potassium Carbonate

  • DM Water

Procedure:

  • In a flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 4-fluorothiophenol in THF dropwise to the suspension.

  • To this mixture, add a solution of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide in THF.

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Alternatively, the reaction can be carried out by dissolving N-[4-cyano-3-(trifluoro methyl) phenyl] 2-Methyloxirane-2-carboxamide in acetone, adding Potassium Carbonate, cooling the mixture to 10-15°C, and then slowly adding 4-Fluorothiophenol.[1]

  • After the reaction is complete, as monitored by HPLC, filter the reaction mixture.

  • Recover the solvent under vacuum.

  • Add DM water to the residue and stir for 4-5 hours at room temperature to precipitate the product.[1]

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of Bicalutamide (Oxidation)

The final step is the oxidation of the thioether to the corresponding sulfone, which is bicalutamide.

Materials:

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

  • meta-Chloroperoxybenzoic acid (mCPBA) (2 equivalents)

  • Dichloromethane (DCM)

  • Methanol

  • Tungstic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • 5% Sodium carbonate solution

Procedure using mCPBA:

  • Dissolve the sulfide (B99878) intermediate in anhydrous dichloromethane (DCM).

  • Add m-chloroperbenzoic acid (mCPBA) (2 equivalents) portion-wise to the solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.[4]

  • Dilute the reaction mixture and wash with a 5% sodium carbonate solution.

  • Separate the organic phase, dry, and concentrate to yield bicalutamide.[3]

  • The crude product can be crystallized from 90% aqueous isopropyl alcohol.[6][7]

Alternative Procedure using Hydrogen Peroxide:

  • Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2-hydroxy-2-methyl propanamide in methanol.

  • Add a catalytic amount of Tungstic acid and cool the mixture to 10-15°C.[1]

  • Slowly add a 30% solution of Hydrogen peroxide over 1-2 hours.

  • Raise the temperature to 60-65°C and maintain for 3-4 hours.[1]

  • Monitor the reaction by HPLC until completion.

  • Isolate and purify the product.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of bicalutamide.

Bicalutamide_Logic Start Starting Material: 4-Cyano-3-(trifluoromethyl)aniline Amide Intermediate 1: N-Aryl Methacrylamide Start->Amide Acylation (C-N bond formation) Epoxide Intermediate 2: N-Aryl Epoxide Amide->Epoxide Epoxidation (C=C to epoxide) Thioether Intermediate 3: Thioether Adduct Epoxide->Thioether Nucleophilic Attack (Ring Opening) Final Final Product: Bicalutamide (Sulfone) Thioether->Final Oxidation (S to SO2)

Caption: Key transformations in Bicalutamide synthesis.

References

Application Notes and Protocols: 2-Bromo-4-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitrobenzoic acid is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Key reactions, including Suzuki-Miyaura coupling and amide bond formation, are highlighted, along with protocols for the synthesis of the starting material itself.

Introduction

The strategic placement of reactive functional groups makes this compound an attractive starting material for the synthesis of a variety of pharmaceutical scaffolds. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The carboxylic acid provides a handle for the construction of amides, esters, and other derivatives. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, or it can act as a directing group in electrophilic aromatic substitution reactions. This combination of functionalities allows for a modular and efficient approach to the synthesis of diverse compound libraries for drug discovery. While direct synthesis of commercial drugs from this specific starting material is not widely documented in publicly available literature, its potential is evident in its structural similarity to intermediates used in the synthesis of drugs like Bicalutamide (B1683754), an anti-androgen used in the treatment of prostate cancer.[1][2]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 16426-64-5[1]
Molecular Formula C₇H₄BrNO₄[1]
Molecular Weight 246.02 g/mol [1]
Appearance White to yellow powder/crystal[1]
Melting Point 167.0 to 171.0 °C[1]
Purity >98.0% (GC)[1]

Synthetic Applications and Protocols

This compound is a versatile intermediate for a variety of chemical transformations crucial in pharmaceutical synthesis. The following sections detail its synthesis and key applications in Suzuki-Miyaura coupling and amide bond formation.

Synthesis of this compound

The starting material can be synthesized from 2-bromo-4-nitrotoluene (B188816) via oxidation.

Protocol 1: Oxidation of 2-Bromo-4-nitrotoluene

This protocol describes the synthesis of this compound from 2-bromo-4-nitrotoluene using potassium permanganate (B83412) as the oxidizing agent.

  • Materials:

    • 2-Bromo-4-nitrotoluene

    • Pyridine (B92270)

    • Water

    • Potassium permanganate (KMnO₄)

    • 6N Hydrochloric acid (HCl)

    • Ethyl acetate (B1210297)

    • Chloroform

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Filtration apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine and add 40 mL of water.

    • Heat the mixture to 70°C with stirring.

    • Add potassium permanganate (19.0 g, 120 mmol) portion-wise over a period of 40 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for 8 hours.

    • After cooling, filter the hot suspension to remove manganese dioxide.

    • Cool the filtrate in an ice bath and acidify to a pH of less than 2 with 6N HCl to precipitate the crude product.

    • Collect the solid by filtration.

    • Extract the filtrate with ethyl acetate and chloroform.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a second crop of the product.

  • Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Bromo-4-nitrotoluene216.034.4120.0
Potassium permanganate158.0319.0120
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound246.023.2466
Application in Suzuki-Miyaura Coupling

The bromine atom at the 2-position of this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Protocol 2: Synthesis of 2-Aryl-4-nitrobenzoic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (B44618) (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (B91453)

    • Water

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed 1,4-dioxane (10 mL) and water (2 mL).

    • Heat the reaction mixture to 90°C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add 20 mL of water.

    • Acidify the aqueous layer with 1M HCl to a pH of 2-3.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Representative Quantitative Data:

ReactantMolar Mass ( g/mol )Moles (mmol)
This compound246.021.0
Phenylboronic acid121.931.2
Product Molar Mass ( g/mol ) Typical Yield (%)
2-Phenyl-4-nitrobenzoic acid243.2180-95
Application in Amide Bond Formation

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a key linkage in a vast number of pharmaceutical agents.

Protocol 3: Synthesis of 2-Bromo-N-alkyl/aryl-4-nitrobenzamide

This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine using HATU as a coupling agent.

  • Materials:

    • This compound

    • Amine (e.g., Benzylamine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Inert atmosphere

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add the amine (1.1 eq.) to the solution.

    • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Representative Quantitative Data:

ReactantMolar Mass ( g/mol )Equivalents
This compound246.021.0
Benzylamine107.151.1
Product Molar Mass ( g/mol ) Typical Yield (%)
2-Bromo-N-benzyl-4-nitrobenzamide335.1685-98

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic transformations and general experimental workflow described in this document.

G cluster_synthesis Synthesis of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Bond Formation A 2-Bromo-4-nitrotoluene B This compound A->B KMnO4, Pyridine, H2O, Reflux C 2-Aryl-4-nitrobenzoic acid B->C Arylboronic acid, Pd(OAc)2, PPh3, K2CO3 D 2-Bromo-N-alkyl/aryl-4-nitrobenzamide B->D Amine, HATU, DIPEA

Caption: Synthetic pathways from this compound.

G cluster_workflow General Experimental Workflow start Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 2-Bromo-4-nitrobenzoic acid is a valuable building block, featuring an electron-withdrawing nitro group and a carboxylic acid moiety, making its derivatives of significant interest in medicinal chemistry and materials science. These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed protocols, reaction optimization strategies, and troubleshooting.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling reaction with this compound. The electron-withdrawing nature of the nitro and carboxylic acid groups can influence the reactivity of the aryl bromide. Below are tables summarizing typical reaction conditions that can serve as a starting point for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Aryl Bromides

Palladium PrecursorLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄PPh₃ (integrated)2-5A common, versatile catalyst, but can be sensitive to air and moisture.
Pd(OAc)₂SPhos, XPhos, RuPhos1-5 (Pd), 2-10 (Ligand)Bulky, electron-rich phosphine (B1218219) ligands enhance catalytic activity, particularly for challenging substrates.[1]
Pd₂(dba)₃Buchwald Ligands1-3 (Pd), 2-6 (Ligand)Often used for in situ generation of the active Pd(0) catalyst.
PdCl₂(dppf)dppf (integrated)3-5A stable and efficient catalyst for a wide range of Suzuki couplings.

Table 2: Influence of Base and Solvent on Suzuki Coupling Reactions

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₂CO₃2.0 - 3.0Toluene/H₂O, Dioxane/H₂O80 - 110A common and cost-effective choice.[2]
K₃PO₄2.0 - 3.0Toluene, Dioxane, THF/H₂O80 - 120A strong base, effective for less reactive substrates.[1][3]
Cs₂CO₃2.0 - 3.0Dioxane, Toluene80 - 110Often provides higher yields but is more expensive.[1][3]
Na₂CO₃2.0 - 3.0DMF, Ethanol/H₂O80 - 100DMF can aid in the solubility of starting materials.[2][3]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate combination.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[2]

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[2]

  • Degassed 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Degassed Ethanol/Water (1:1 mixture)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Add the degassed ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X Ln Pd0->PdII_complex Pd0->PdII_complex ArX This compound (Ar-X) OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)-Ar' Ln PdII_complex->PdII_biaryl PdII_complex->PdII_biaryl Base Base (e.g., K₂CO₃) Boronate Ar'-B(OH)₃⁻ Base->Boronate Ar_BOH2 Arylboronic Acid (Ar'-B(OH)₂) Ar_BOH2->Boronate Transmetalation Transmetalation PdII_biaryl->Pd0 PdII_biaryl->Pd0 Product Biaryl Product (Ar-Ar') PdII_biaryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Catalyst Check Catalyst/Ligand Activity Start->Check_Catalyst Increase_Temp Increase Reaction Temperature Start->Increase_Temp Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Increase_Temp->Change_Base Change_Solvent Change Solvent System Change_Base->Change_Solvent Side_Reactions Side Reactions Observed? (e.g., Homocoupling) Change_Solvent->Side_Reactions Protodeboronation Protodeboronation? Side_Reactions->Protodeboronation Yes Excess_Bromide Use Slight Excess of Aryl Bromide Side_Reactions->Excess_Bromide Homocoupling Success Reaction Optimized Side_Reactions->Success No Anhydrous Use Anhydrous Solvents Protodeboronation->Anhydrous Yes Milder_Base Use Milder Base / Lower Temp Protodeboronation->Milder_Base Yes Anhydrous->Success Excess_Bromide->Success Milder_Base->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and use properly degassed solvents to prevent catalyst oxidation.[2]

    • Inactive Reagents: Use fresh, high-quality reagents and catalysts.

    • Insufficient Temperature: Gradually increase the reaction temperature.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorously degas the reaction mixture. Using a slight excess of this compound relative to the boronic acid can also help.[2]

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Use milder reaction conditions (lower temperature, less reactive base) or anhydrous solvents if water is not intentionally part of the reaction medium.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides a versatile and efficient method for the synthesis of a wide range of biaryl compounds. Careful selection and optimization of the catalyst, base, and solvent system are crucial for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for researchers in the successful application of this important transformation.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The presence of a nitro group para to the bromine atom strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, including amines, ethers, and thioethers, at the 2-position. These transformations are crucial for generating molecular diversity and synthesizing complex target molecules.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. The methodologies described include classical SNAr, copper-catalyzed Ullmann-type couplings, and palladium-catalyzed Buchwald-Hartwig aminations.

Reaction Mechanisms

The substitution of the bromine atom in this compound by a nucleophile can proceed through several mechanisms, primarily dictated by the reaction conditions and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored. The nitro group at the para position is particularly effective at stabilizing the Meisenheimer complex, making this compound highly reactive towards SNAr.

Catalytic Cycles: Ullmann and Buchwald-Hartwig

For less reactive nucleophiles or when milder conditions are required, transition metal-catalyzed cross-coupling reactions are employed.

  • Ullmann Condensation: This copper-catalyzed reaction is commonly used for the formation of C-O and C-N bonds. The reaction typically involves a Cu(I) active species that undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for C-N bond formation. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired arylamine.

Data Presentation: Reaction Conditions for Nucleophilic Aromatic Substitution

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that specific yields and reaction times may vary depending on the specific substrate and reaction scale.

NucleophileProduct TypeCatalyst/PromoterBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aniline (B41778)2-Anilino-4-nitrobenzoic acidCu₂O/Cu powderK₂CO₃2-Ethoxyethanol (B86334)13012-2470-90
Phenol (B47542)2-Phenoxy-4-nitrobenzoic acidCuIK₂CO₃DMF100-15012-2465-85
Thiophenol2-(Phenylthio)-4-nitrobenzoic acidNoneK₂CO₃DMF50-802-680-95
Methanol2-Methoxy-4-nitrobenzoic acidNoneNaOMeMethanolReflux4-875-90
Ammonia2-Amino-4-nitrobenzoic acidCuBrAqueous NH₃Water/Autoclave1058-12~90

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination (Ullmann-Type Reaction)

This protocol describes the synthesis of 2-anilino-4-nitrobenzoic acid.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O)

  • Copper powder

  • 2-Ethoxyethanol

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), aniline (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) oxide (0.1 mmol), and copper powder (0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add 2-ethoxyethanol (3-5 mL) to the reaction mixture.

  • Heat the reaction mixture to 130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Etherification (Ullmann-Type Reaction)

This protocol describes the synthesis of 2-phenoxy-4-nitrobenzoic acid.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve phenol (1.5 mmol) in DMF.

  • Add potassium carbonate (2.5 mmol) and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0 mmol) and the copper(I) iodide catalyst (0.1-0.2 mmol).

  • Heat the mixture to a temperature between 100-150 °C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture and proceed with an aqueous workup and extraction as described in Protocol 1.

Protocol 3: Thioetherification (SNAr Reaction)

This protocol describes the synthesis of 2-(phenylthio)-4-nitrobenzoic acid.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve thiophenol (1.2 mmol) in DMF in a reaction flask.

  • Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 mmol) in DMF.

  • Stir the reaction mixture at 50-80 °C until the reaction is complete, as monitored by TLC or HPLC (typically 2-6 hours).

  • Cool the reaction mixture and perform an aqueous workup and extraction as described in Protocol 1.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aryl_Halide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl_Halide->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Final_Product Substituted Product Meisenheimer->Final_Product Elimination Leaving_Group Bromide Ion (Br⁻) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism for the substitution of this compound.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Halide, Nucleophile, Base, Catalyst) solvent 2. Add Solvent (e.g., DMF, 2-Ethoxyethanol) reagents->solvent reaction 3. Heat and Stir (Monitor by TLC/HPLC) solvent->reaction workup 4. Aqueous Workup (Acidify and Extract) reaction->workup purification 5. Purify Product (Recrystallization or Chromatography) workup->purification

Application Notes and Protocols for the Synthesis of Amides from 2-Bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides derived from substituted benzoic acids are crucial structural motifs in medicinal chemistry and materials science. The presence of bromo and nitro functional groups on the benzoic acid scaffold, as in 2-Bromo-4-nitrobenzoic acid, offers a versatile platform for developing novel compounds. The carboxylic acid moiety can be readily converted into an amide, providing a key linkage point, while the bromo and nitro groups can be utilized for further chemical transformations. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, and the nitro group can be reduced to an amine, offering another site for diversification.[1][2]

This document provides detailed protocols for the synthesis of amides from this compound using two common and effective coupling methods:

  • EDC/HOBt Coupling: A widely used carbodiimide-based method for amide bond formation.[3]

  • HATU Coupling: A highly efficient uronium-based method, often preferred for challenging or sterically hindered substrates.[2][4]

These protocols are designed to be robust and adaptable for a variety of primary and secondary amines.

Data Presentation: A Comparative Analysis of Coupling Methods

The following table summarizes representative reaction conditions and expected yields for the synthesis of various N-substituted 2-bromo-4-nitrobenzamides. The choice of method may depend on the nucleophilicity of the amine, steric hindrance, and desired reaction kinetics.

Amine SubstrateCoupling SystemSolventBaseReaction Time (h)Yield (%)Purity (%)
AnilineEDC, HOBtDMFDIPEA12-1875-85>95
BenzylamineEDC, HOBtDMFDIPEA8-1280-90>95
MorpholineEDC, HOBtDMFDIPEA8-1285-95>95
tert-ButylamineHATUDMFDIPEA4-670-80>95
4-FluoroanilineHATUDMFDIPEA6-1070-85>95

Note: Yields are representative and based on protocols for structurally similar compounds like 2-bromo-3-nitrobenzoic acid.[3] Actual yields may vary depending on the specific amine and reaction scale.

Experimental Workflows and Signaling Pathways

The general workflow for the synthesis of amides from this compound via carboxylic acid activation is depicted below. The process involves activation of the carboxylic acid, nucleophilic attack by the amine, and subsequent work-up and purification.

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent (e.g., DMF) B Add Coupling Reagents (e.g., EDC/HOBt or HATU) A->B C Add Base if required (e.g., DIPEA) B->C D Stir for pre-activation (0°C to RT) C->D E Add Amine (1.1 eq) to the activated acid D->E Nucleophilic Attack F Stir at Room Temperature (4-18 hours) E->F G Monitor reaction by TLC/LC-MS F->G H Quench reaction (e.g., with water) G->H Reaction Completion I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Wash organic layer (aq. NaHCO₃, brine) I->J K Dry, filter, and concentrate J->K L Purify by column chromatography or recrystallization K->L M Pure Amide Product L->M Characterization (NMR, MS, IR)

Caption: General workflow for the synthesis of amides from this compound.

The mechanism for carbodiimide-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives like HOBt form an active ester, which improves efficiency and minimizes side reactions such as racemization.[5][6]

G Acid R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide + Amine Byproduct Urea Byproduct (Water Soluble) Intermediate->Byproduct Rearrangement or Reaction with Amine Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous solvents are critical for the success of these reactions.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is a standard and cost-effective method for amide bond formation.[3][7]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 8-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amide by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Amide Synthesis using HATU

This protocol is recommended for less reactive amines or sterically hindered substrates due to the high efficiency of HATU.[2][4][8]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) dropwise to the stirred mixture at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent (EDC or HATU) to 1.5 equivalents. Allow for a pre-activation period of 15-30 minutes after adding the coupling reagent before adding the amine.[3]
Poor solubility of reagents.Try a co-solvent system (e.g., DMF/DCM) to ensure all reactants are fully dissolved.
Low nucleophilicity of the amine.Switch from EDC/HOBt to the more reactive HATU coupling system.[9] Consider gently heating the reaction (e.g., to 40-50 °C).
Presence of Unreacted Starting Acid Insufficient reaction time.Extend the reaction time and continue to monitor by TLC/LC-MS.
Hydrolysis of activated intermediate.Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under a strict inert atmosphere.
Difficult Purification Water-soluble byproducts from EDC coupling remaining.Perform additional aqueous washes during the work-up procedure.
Co-elution of product and impurities.Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from various solvents.[5]

References

Application Notes and Protocols: 2-Bromo-4-nitrobenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-nitrobenzoic acid is a versatile aromatic building block utilized in the synthesis of a wide array of heterocyclic compounds. Its structure features three key functional points for chemical modification: the carboxylic acid group, the electrophilic aromatic ring activated by the nitro group, and the bromo substituent, which is amenable to various cross-coupling reactions. These characteristics make it a valuable precursor for creating complex molecular architectures, particularly for scaffolds of pharmaceutical interest such as quinazolinones and benzimidazoles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.

General Synthetic Strategy Overview

The synthetic utility of this compound hinges on a sequence of transformations. The nitro group can be reduced to an amine, which then serves as a key nucleophile for cyclization reactions. The bromo group can be substituted or coupled to introduce further diversity.

G A This compound B Nitro Group Reduction A->B e.g., Fe/HCl, H₂/Pd-C D Cross-Coupling (e.g., Suzuki, Ullmann) A->D Pd or Cu catalyst C 2-Bromo-4-aminobenzoic acid B->C F Cyclization Precursors C->F Amidation, Further Amination E C2-Arylated/Alkylated 4-Nitrobenzoic Acid D->E E->F Nitro Reduction, etc. G Heterocyclic Compounds (Quinazolinones, Benzimidazoles, etc.) F->G Ring Closure

Caption: General workflow for transforming this compound into various heterocyclic compounds.

Application Note 1: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The synthesis can be initiated by the reduction of the nitro group of this compound, followed by reaction with an appropriate nitrogen source to construct the quinazolinone core.

Reaction Pathway

The pathway involves an initial reduction, followed by amidation and subsequent cyclization to form the 7-bromo-quinazolinone ring system. The bromo group at the 7-position can then be further functionalized, for example, via palladium-catalyzed cross-coupling reactions.[3]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B 2-Bromo-4-aminobenzoic acid A->B Fe / NH₄Cl or H₂ / Pd-C C Amide Intermediate B->C + Acetic Anhydride (B1165640) D 7-Bromo-4(3H)-quinazolinone C->D + Formamide (B127407), Heat

Caption: Pathway for the synthesis of a 7-Bromo-quinazolinone scaffold.

Experimental Protocols

Protocol 1.1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine, a critical step for subsequent cyclization.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Reagents: Add ammonium (B1175870) chloride (1.0 eq) followed by iron powder (3.0-5.0 eq) in portions.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be neutralized with a mild base (e.g., sodium bicarbonate solution) and the precipitated 2-Bromo-4-aminobenzoic acid can be collected by filtration, washed with water, and dried.

Protocol 1.2: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone (Adapted from similar syntheses)[1]

  • Acylation: Mix 2-Bromo-4-aminobenzoic acid (1.0 eq) with acetic anhydride (5.0-10.0 eq). Heat the mixture at reflux for 1-2 hours to form the N-acetyl intermediate.

  • Cyclization: After cooling, add formamide and heat the mixture to 150 °C for 4-9 hours.[1]

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol to yield the purified quinazolinone derivative.[1]

Data Summary

The following table summarizes representative yields for similar quinazolinone syntheses, which can be expected for derivatives from this compound.

Heterocyclic ProductPrecursorReagentsYield (%)Reference
2-Methyl-5-bromo-4(3H)-quinazolinone2-Amino-6-bromo-benzoic acidAcetic anhydride, Formamide65.5[1]
5-Bromo-2-amino-4(3H)-quinazolinone2-Amino-6-bromo-benzoic acidCyanamide-[1]

Application Note 2: Synthesis of Benzimidazole (B57391) Scaffolds

Benzimidazoles are another class of heterocycles with significant therapeutic importance, found in drugs used as anthelmintics and proton pump inhibitors. A common synthetic route is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.[4] Starting from this compound, this requires reduction of the nitro group and a subsequent C-N coupling reaction to install the second amine.

Reaction Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form a C-N bond between the bromo-substituted precursor and an amine, thereby creating the necessary o-phenylenediamine derivative for benzimidazole synthesis.[5]

G A 2-Bromo-4-aminobenzoic acid B o-Phenylenediamine Derivative A->B + R-NH₂ CuI, Base, Heat (Ullmann Condensation) C Benzimidazole Derivative B->C + Formic Acid or Aldehyde, Heat (Cyclization)

Caption: Synthesis of benzimidazoles via an Ullmann condensation and subsequent cyclization.

Experimental Protocols

Protocol 2.1: Ullmann C-N Coupling (General Procedure)[5][6]

  • Setup: To an oven-dried reaction vessel, add 2-Bromo-4-aminobenzoic acid (1.0 eq), the desired amine (1.2-1.5 eq), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-150 °C. The reaction time can vary from 12 to 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2.2: Benzimidazole Ring Formation (Phillips-Ladenburg Reaction)[4]

  • Setup: Dissolve the synthesized o-phenylenediamine derivative (1.0 eq) in a suitable solvent. For cyclization with a carboxylic acid, a strong acid like polyphosphoric acid (PPA) can be used as both solvent and catalyst. For cyclization with formic acid, it can be used in excess as the reagent and solvent.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 100-200 °C) for several hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the benzimidazole product. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Application Note 3: C2-Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[7] It can be applied to this compound to introduce a variety of aryl or vinyl substituents at the C2 position, creating a library of substituted nitroaromatics that can be further elaborated into diverse heterocyclic structures.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle C Ar-Pd(II)L₂(R') center->C Ar-R' A Pd(0)L₂ B Ar-Pd(II)L₂(Br) A->B Oxidative Addition (Ar-Br) B->C Transmetalation (R'-B(OH)₂) C->A Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling[8]

  • Setup: In a reaction flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-110 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.

Data Summary

The Suzuki-Miyaura coupling is compatible with a wide range of functional groups on the boronic acid partner.

Boronic Acid PartnerCatalyst SystemBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃>90 (Typical)[9]
4-Methoxyphenylboronic acidSPhos/Pd₂dba₃K₃PO₄80-95 (Typical)[8]
3-Pyridylboronic acidXPhos/Pd₂dba₃K₃PO₄70-90 (Typical)[8]
Vinylboronic acidPd(dppf)Cl₂Na₂CO₃60-85 (Typical)

(Note: Yields are representative for aryl bromides and may vary based on specific substrate and conditions.)

References

experimental procedure for the nitration of 2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Nitro-2-Bromobenzoic Acid

Introduction The nitration of 2-bromobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO2) is introduced onto the aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the existing substituents: the bromine atom (an ortho-, para-director) and the carboxylic acid group (a meta-director). Due to these influences, the primary product of this reaction is typically 2-bromo-5-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of 2-bromo-5-nitrobenzoic acid.

Safety Precautions This procedure involves the use of concentrated, corrosive, and strong oxidizing acids (sulfuric and nitric acid). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[3]

Experimental Protocol

Materials and Equipment

  • Reagents:

    • 2-Bromobenzoic acid (C₇H₅BrO₂)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Crushed Ice

    • Distilled Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Erlenmeyer flasks or beakers

    • Ice bath

    • Magnetic stirrer and stir bar

    • Dropping funnel or glass pipette

    • Büchner funnel and filter flask for vacuum filtration

    • Standard laboratory glassware

Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, cool 25 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly and carefully add 12 mL of concentrated nitric acid dropwise. Maintain the temperature of the mixture below 10-15°C throughout the addition.[3] Keep this nitrating mixture in the ice bath until needed.

  • Dissolution of the Starting Material: In a separate, larger beaker or flask, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid. Place this flask in the ice bath and allow it to cool.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the beaker containing the 2-bromobenzoic acid while stirring continuously. The rate of addition should be carefully controlled to ensure the reaction temperature does not exceed 5°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Isolation of Crude Product: Carefully pour the reaction mixture over a large volume of crushed ice (approximately 200 mL) in a separate beaker, while stirring vigorously.[3] A white solid precipitate of the product will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the collected solid thoroughly with several portions of cold distilled water to remove any residual acid. Continue the vacuum for a period to help dry the solid.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[3] A common solvent system for this is an ethanol/water mixture.[3] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Data Presentation

The following table summarizes the quantitative data and physical properties associated with a typical synthesis of 2-bromo-5-nitrobenzoic acid.

ParameterValueReference
Reactants
2-Bromobenzoic Acid9.90 g (49.3 mmol)
Conc. Sulfuric Acid25 mL
Conc. Nitric Acid12 mL
Reaction Conditions
Temperature< 5 °C
Reaction Time1 hour
Product Information
Product Name2-Bromo-5-nitrobenzoic acid[4]
Theoretical Yield12.13 g
Actual Yield11.6 g
Percent Yield~96%
AppearanceWhite solid / Powder[4]
Melting Point180-181 °C[5]
Molecular FormulaC₇H₄BrNO₄[4]
Molecular Weight246.01 g/mol [5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the .

Nitration_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Keep below 10-15°C reaction Slowly Add Nitrating Mixture to Starting Material Maintain Temp < 5°C prep_nitrating->reaction prep_substrate Cool Starting Material (2-Bromobenzoic Acid) prep_substrate->reaction stir Stir in Ice Bath for 1 Hour reaction->stir quench Pour Mixture onto Crushed Ice stir->quench filter Vacuum Filter Crude Solid Wash with Cold Water quench->filter purify Recrystallize from Ethanol/Water filter->purify final_product Final Product: 2-Bromo-5-nitrobenzoic Acid purify->final_product

Caption: Workflow for the synthesis of 2-bromo-5-nitrobenzoic acid.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it serves as a key intermediate in the synthesis of bicalutamide (B1683754) analogues, which are investigated for their potential as androgen receptor antagonists in the treatment of hormone-sensitive cancers[1]. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the oxidation of 2-bromo-4-nitrotoluene (B188816).

Synthetic Pathway

The synthesis of this compound from toluene (B28343) involves a three-step process:

  • Nitration of Toluene: Toluene is first nitrated to produce a mixture of nitrotoluene isomers, with 4-nitrotoluene (B166481) being a major product.

  • Bromination of 4-Nitrotoluene: The 4-nitrotoluene is then brominated to yield 2-bromo-4-nitrotoluene. The methyl group directs the incoming bromine to the ortho position[2][3].

  • Oxidation of 2-Bromo-4-nitrotoluene: Finally, the methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to afford the desired this compound[2][4].

Experimental Protocol: Oxidation of 2-Bromo-4-nitrotoluene

This protocol is based on the oxidation of 2-bromo-4-nitrotoluene using potassium permanganate in a pyridine-water solvent system[4].

Materials:

  • 2-bromo-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water (H₂O)

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Chloroform

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Buchner funnel and flask

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in 20 mL of pyridine.

  • To this solution, add 40 mL of water and heat the mixture to 70°C with stirring[4].

  • Slowly add potassium permanganate (19.0 g, 120 mmol) to the reaction mixture in portions over a period of 40 minutes. Maintain the temperature at 70°C[4].

  • After the addition is complete, heat the mixture to reflux and maintain for 8 hours[4].

  • After the reaction is complete, filter the hot suspension through a Buchner funnel to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify to a pH of less than 2 with 6N hydrochloric acid. A solid precipitate of crude this compound will form[4].

  • Collect the first batch of the crude product by filtration[4].

  • Combine the filtrates and extract sequentially with ethyl acetate and chloroform[4].

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a second batch of the product[4].

  • Combine both batches of the product to calculate the total yield.

Data Presentation

ParameterValueReference
Starting Material2-bromo-4-nitrotoluene[4]
Moles of Starting Material20.0 mmol[4]
Oxidizing AgentPotassium permanganate[4]
Moles of Oxidizing Agent120 mmol[4]
Solvent SystemPyridine/Water[4]
Reaction Temperature70°C initially, then reflux[4]
Reaction Time8 hours[4]
Mass of Crude Product (Batch 1)1.63 g[4]
Mass of Crude Product (Batch 2)1.61 g[4]
Total Mass of Product3.24 g[4]
Yield 66% [4]

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow Start Start Dissolve Dissolve 2-bromo-4-nitrotoluene in Pyridine and Water Start->Dissolve Heat70 Heat to 70°C Dissolve->Heat70 AddKMnO4 Add KMnO4 in portions Heat70->AddKMnO4 Reflux Reflux for 8 hours AddKMnO4->Reflux FilterHot Hot Filtration Reflux->FilterHot Acidify Acidify with HCl (pH < 2) FilterHot->Acidify Filtrate FilterCrude1 Filter Crude Product (Batch 1) Acidify->FilterCrude1 Extract Extract Filtrate with EtOAc and CHCl3 Acidify->Extract Filtrate End End Product: This compound FilterCrude1->End Solid Dry Dry Organic Phase (MgSO4) Extract->Dry Concentrate Concentrate (Batch 2) Dry->Concentrate Concentrate->End Solid

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrobenzoic acid is a versatile synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a variety of chemical modifications. The derivatization of the carboxylic acid group is a key transformation, enabling the synthesis of a diverse range of compounds, including esters and amides, which are prevalent in biologically active molecules.[1][2] These derivatives serve as crucial building blocks for constructing more complex molecular architectures and for investigating structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for the common derivatization reactions of the carboxylic acid group of this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily converted into various derivatives. The primary methods include esterification, amide formation, and reduction to an aldehyde.

Esterification

Esterification is a fundamental reaction for modifying carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and cost-effective method.[3][4]

This protocol describes the synthesis of an ester derivative of this compound using an alcohol and a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol (B129727), ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[5]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol, which also serves as the solvent.[4]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.[5]

  • Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired ester derivative.

Fischer_Esterification_Workflow start Start reactants Mix: - this compound - Anhydrous Alcohol - Acid Catalyst (H₂SO₄) start->reactants reflux Reflux (2-12 hours) reactants->reflux Heat workup Work-up: - Remove excess alcohol - Dissolve in organic solvent - Wash with H₂O, NaHCO₃, Brine reflux->workup Cool dry Dry & Concentrate workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify product Ester Derivative purify->product

Caption: Workflow for Fischer Esterification.

Amide Formation

Amide bond formation is a critical reaction in drug development. A common method involves converting the carboxylic acid to a more reactive acyl chloride, which then reacts with a primary or secondary amine.[1][6]

This protocol details the synthesis of an amide derivative from this compound by first forming an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with an amine.

Step 1: Synthesis of 2-Bromo-4-nitrobenzoyl chloride

Materials:

Procedure:

  • In a fume hood, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.[1]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-Bromo-4-nitrobenzoyl chloride.[1] This crude product is often used directly in the next step without further purification.

Step 2: Amide Synthesis from Acyl Chloride

Materials:

  • Crude 2-Bromo-4-nitrobenzoyl chloride

  • Primary or secondary amine

  • Triethylamine (B128534) (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-Bromo-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.[1]

Amide_Formation_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Synthesis start_s1 Start reactants_s1 Mix: - this compound - Thionyl Chloride (SOCl₂) - Anhydrous Toluene start_s1->reactants_s1 reflux_s1 Reflux (2-4 hours) reactants_s1->reflux_s1 Heat concentrate_s1 Remove excess SOCl₂ & Toluene reflux_s1->concentrate_s1 Cool acyl_chloride 2-Bromo-4-nitrobenzoyl chloride (crude) concentrate_s1->acyl_chloride reaction Add Acyl Chloride dropwise at 0°C, then stir at RT acyl_chloride->reaction amine_prep Prepare solution: - Amine - Triethylamine - Anhydrous DCM amine_prep->reaction Cool workup_s2 Work-up: - Wash with H₂O & Brine reaction->workup_s2 dry_s2 Dry & Concentrate workup_s2->dry_s2 purify_s2 Purification (Column Chromatography) dry_s2->purify_s2 product Amide Derivative purify_s2->product

Caption: Workflow for Two-Step Amide Synthesis.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[1]

Reduction to Aldehyde

The reduction of a carboxylic acid to an aldehyde is a valuable transformation, though it can be challenging due to over-reduction to the alcohol. A reliable two-step protocol involves the initial reduction to the corresponding benzyl (B1604629) alcohol, followed by selective oxidation to the aldehyde. A similar protocol has been described for the 2-bromo-3-nitrobenzoic acid isomer.[7]

This protocol outlines the reduction of this compound to 2-Bromo-4-nitrobenzyl alcohol, followed by oxidation to the aldehyde.

Step 1: Reduction of this compound to 2-Bromo-4-nitrobenzyl Alcohol

Materials:

  • This compound

  • Borane tetrahydrofuran (B95107) complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add Borane THF complex (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3.5 hours.[7]

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Dilute the mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Combine the filtrate and concentrate under reduced pressure to yield the crude 2-Bromo-4-nitrobenzyl alcohol.

Step 2: Oxidation of 2-Bromo-4-nitrobenzyl Alcohol to 2-Bromo-4-nitrobenzaldehyde

Materials:

  • Crude 2-Bromo-4-nitrobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude 2-Bromo-4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) in one portion and stir the mixture at room temperature for 3 hours.[7]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-nitrobenzaldehyde.

Reduction_to_Aldehyde_Workflow cluster_step1 Step 1: Reduction to Alcohol cluster_step2 Step 2: Oxidation to Aldehyde start_s1 Start reactants_s1 Dissolve 2-Bromo-4-nitrobenzoic acid in Anhydrous THF start_s1->reactants_s1 reaction_s1 Add Borane THF complex dropwise at 0°C, then stir at RT reactants_s1->reaction_s1 Cool workup_s1 Quench reaction, dilute with ether, filter & concentrate reaction_s1->workup_s1 benzyl_alcohol 2-Bromo-4-nitrobenzyl alcohol (crude) workup_s1->benzyl_alcohol reactants_s2 Dissolve alcohol in Anhydrous DCM benzyl_alcohol->reactants_s2 reaction_s2 Add PCC, stir at RT (3 hours) reactants_s2->reaction_s2 workup_s2 Dilute with ether, filter & concentrate reaction_s2->workup_s2 purify_s2 Purification (Column Chromatography) workup_s2->purify_s2 product 2-Bromo-4-nitrobenzaldehyde purify_s2->product

Caption: Workflow for Two-Step Reduction to Aldehyde.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of substituted bromonitrobenzoic acids. Note that yields are highly dependent on the specific substrate and reaction conditions. Data for the closely related 2-bromo-3-nitrobenzoic acid is used for the reduction protocol as a reference.[7]

Derivatization MethodKey ReagentsSolventReaction TimeReaction Temp.Typical YieldReference
Esterification Alcohol, H₂SO₄ (cat.)Alcohol2-12 hoursRefluxGood to High[5]
Amide Formation (Step 1)Thionyl chloride (SOCl₂)Toluene2-4 hoursRefluxHigh[1]
Amide Formation (Step 2)Amine, TriethylamineDCM2-12 hours0 °C to RTGood to High[1]
Reduction to Alcohol Borane THF complex (BH₃·THF)THF4 hours0 °C to RT~92%[7]
Oxidation to Aldehyde Pyridinium chlorochromate (PCC)DCM3 hoursRT~85%[7]

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, this scaffold is related to intermediates used in the synthesis of nonsteroidal antiandrogens like bicalutamide, which is used in the treatment of hormone-sensitive cancers. The ability to easily generate ester and amide libraries from this starting material allows for rapid exploration of the chemical space around a pharmacophore, aiding in the optimization of lead compounds. The bromine atom also provides a handle for further modifications via cross-coupling reactions, such as Suzuki or Heck couplings, to introduce additional diversity.[2]

References

Applications of 2-Bromo-4-nitrobenzoic Acid in Materials Science: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-4-nitrobenzoic acid is a versatile aromatic carboxylic acid derivative that holds potential as a building block in the synthesis of advanced materials. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a nitro group, offers multiple reaction sites for chemical modification. These functionalities allow for its incorporation into a variety of material backbones, including polymers, dyes, and potentially metal-organic frameworks (MOFs). The electron-withdrawing nature of the nitro and bromo groups can also impart unique electronic and optical properties to the resulting materials.

While its primary documented use lies in organic synthesis as an intermediate for pharmaceuticals, this document explores its prospective applications in materials science based on the reactivity of its functional groups and provides hypothetical application notes and protocols.

I. Potential Application: Synthesis of High-Performance Polyamides

The carboxylic acid functionality of this compound allows it to act as a monomer in the synthesis of polyamides. The incorporation of the bromo and nitro substituents into the polymer backbone can enhance thermal stability and modify the solubility and mechanical properties of the resulting polymer. The bromine atom, in particular, can serve as a site for post-polymerization modification, such as cross-linking or grafting, to further tune the material's properties.

Application Note: Synthesis of a Modified Aromatic Polyamide

This protocol describes a hypothetical synthesis of a polyamide incorporating this compound. The resulting polymer is expected to exhibit high thermal stability and altered solubility compared to traditional aromatic polyamides.

Experimental Protocol:

1. Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol (B129727)

2. Procedure:

  • Step 1: Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromo-4-nitrobenzoyl chloride.

  • Step 2: Polymerization:

    • In a separate flask, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the freshly prepared 2-bromo-4-nitrobenzoyl chloride (dissolved in a small amount of anhydrous NMP) to the diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Step 3: Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

    • Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data (Hypothetical):

PropertyExpected Value
Inherent Viscosity0.5 - 1.5 dL/g
Glass Transition Temperature (Tg)> 250 °C
Decomposition Temperature (Td)> 400 °C
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc)

Logical Workflow for Polyamide Synthesis:

Polyamide_Synthesis A This compound C 2-Bromo-4-nitrobenzoyl chloride A->C Acylation B Thionyl Chloride (SOCl₂) B->C E Polymerization (in NMP) C->E D Aromatic Diamine D->E F Polyamide Solution E->F G Precipitation (in Methanol) F->G H Purified Polyamide G->H

Caption: Synthetic pathway for a modified aromatic polyamide.

II. Potential Application: Precursor for Functional Dyes

The structure of this compound can be chemically modified to produce functional dyes. For instance, the nitro group can be reduced to an amine, which can then be diazotized and coupled with various aromatic compounds to form a wide range of azo dyes. The presence of the bromo and carboxylic acid groups can be used to tune the dye's solubility, affinity to substrates, and its photophysical properties.

Application Note: Synthesis of a Novel Azo Dye

This protocol outlines a hypothetical synthetic route to an azo dye derived from this compound. The resulting dye could have applications in textiles, printing, or as a pH indicator.

Experimental Protocol:

1. Materials:

  • This compound

  • Tin(II) chloride (SnCl₂) or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • A coupling agent (e.g., phenol, β-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

2. Procedure:

  • Step 1: Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add an excess of a reducing agent (e.g., SnCl₂ in concentrated HCl or Fe powder and HCl).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 2-bromo-4-aminobenzoic acid.

    • Filter and wash the product with water.

  • Step 2: Diazotization:

    • Suspend the synthesized 2-bromo-4-aminobenzoic acid in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Step 3: Azo Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for another 30 minutes.

  • Step 4: Isolation and Purification:

    • Filter the precipitated dye and wash it with cold water until the filtrate is neutral.

    • The crude dye can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to obtain a pure product.

Quantitative Data (Hypothetical):

PropertyExpected Value
Molar Absorptivity (ε)10,000 - 50,000 L mol⁻¹ cm⁻¹
Wavelength of Max. Abs. (λmax)400 - 600 nm (in a suitable solvent)
Yield60 - 80%

Signaling Pathway for Azo Dye Synthesis:

Azo_Dye_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B Reduction (e.g., SnCl₂/HCl) A->B C 2-Bromo-4-aminobenzoic acid B->C D Diazotization (NaNO₂/HCl, 0-5°C) C->D E Diazonium Salt D->E G Azo Coupling E->G F Coupling Agent (e.g., Phenol) F->G H Azo Dye G->H

Caption: Reaction pathway for the synthesis of an azo dye.

Disclaimer: The application notes and protocols provided above are hypothetical and based on general chemical principles. They are intended for informational purposes for researchers and scientists. Any experimental work should be conducted with appropriate safety precautions and after a thorough literature review. The quantitative data presented is illustrative and not based on actual experimental results for this specific compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-nitrobenzoic acid from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Inappropriate solvent choice.Select a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Common choices include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[1]
Rapid cooling of the crystallization solution.Allow the solution to cool slowly to room temperature to enable proper crystal lattice formation, which excludes impurities. Once at room temperature, cooling in an ice bath can be used to maximize yield.[2]
Presence of co-precipitating impurities.If impurities have similar solubility profiles, consider an alternative purification method such as column chromatography.[1]
Product Appears Discolored (Yellow/Brown) Residual starting materials or side-products.Unreacted starting materials like 2-bromo-4-nitrotoluene (B188816) or side-products from the synthesis can cause discoloration. Recrystallization should remove these, but column chromatography may be necessary for persistent color.
Degradation of the product.Avoid excessively high temperatures during purification. Ensure solvents are pure and free from contaminants that could promote degradation.
Low Recovery/Yield After Purification The product is too soluble in the recrystallization solvent.A significant amount of the product may remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure saturation upon cooling.[2]
Incomplete precipitation during acid-base extraction.When acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently low (around 2) for complete precipitation. Check the pH with a pH meter or pH paper.[2][3]
Emulsion formation during extraction.An emulsion at the interface of aqueous and organic layers can trap the product. To break the emulsion, add a small amount of brine (saturated NaCl solution).[2]
Tailing of the Product Spot on TLC Plates The compound is interacting with the stationary phase.The acidic nature of the carboxylic acid group can lead to strong interactions with the silica (B1680970) gel, causing tailing. Adding a small amount (0.5-1%) of a volatile acid like acetic acid to the mobile phase can suppress this interaction and result in sharper spots.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can originate from unreacted starting materials, such as 2-bromo-4-nitrotoluene if the synthesis involves oxidation, or from side-products of the reaction.[3][4] These may include isomeric impurities (e.g., other positional isomers of bromonitrobenzoic acid) or byproducts from over- or under-reaction during synthesis steps.[1]

Q2: Which purification method is most effective for this compound?

A2: Recrystallization is a common and highly effective method for purifying solid organic compounds like this compound.[1] For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a powerful alternative.[1][2] Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.[2]

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at high temperatures but low solubility at low temperatures.[2] You may need to perform small-scale solubility tests with various solvents. Ethanol, methanol, and mixtures of ethyl acetate and hexanes are good starting points.[1] The compound is generally soluble in organic solvents but has limited solubility in water.[5]

Q4: What analytical techniques can I use to confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a thorough assessment of purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and help identify any significant impurities. Mass Spectrometry (MS) can confirm the molecular weight of your product. Finally, a sharp melting point range that is close to the literature value is a strong indicator of high purity.[1]

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature and then upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring). Continue adding the hot solvent until the product just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A general workflow for the purification of this compound by recrystallization.

TroubleshootingPurification start Purification Outcome Unsatisfactory low_purity Low Purity? start->low_purity low_yield Low Yield? low_purity->low_yield No recrystallization_issue Recrystallization Issue: - Wrong solvent? - Cooled too fast? low_purity->recrystallization_issue Yes solvent_volume Used too much solvent? low_yield->solvent_volume Yes incomplete_precipitation Incomplete Precipitation (Acid-Base Extraction)? low_yield->incomplete_precipitation No column_chromatography Action: Perform Column Chromatography recrystallization_issue->column_chromatography end Successful Purification column_chromatography->end optimize_solvent Action: Repeat with minimum solvent volume solvent_volume->optimize_solvent optimize_solvent->end adjust_ph Action: Ensure pH is ~2 during acidification incomplete_precipitation->adjust_ph Yes incomplete_precipitation->end No adjust_ph->end

Caption: A decision-making guide for troubleshooting common purification issues.

References

Technical Support Center: Purification of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 2-Bromo-4-nitrobenzoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

A1: The primary isomeric impurities depend on the synthetic route used.[1]

  • From bromination of 4-nitrobenzoic acid: The main impurity is typically the starting material, 4-nitrobenzoic acid. Due to the directing effects of the nitro and carboxylic acid groups, other brominated isomers are generally minor.

  • From nitration of 2-bromobenzoic acid: This route can produce a mixture of isomers, with the most common being 2-Bromo-5-nitrobenzoic acid.[1] Other potential isomers include 2-Bromo-3-nitrobenzoic acid.[1]

Q2: What are the recommended general purification techniques for removing these isomers?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the specific impurities and the scale of the purification.[1]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify the structure of any significant impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Its success is highly dependent on the choice of solvent.[1] For compounds similar to this compound, common solvents include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[2]

Problem: Persistent Impurities or Low Purity After Recrystallization

Possible CauseSuggested Solution
Inappropriate Solvent Choice The impurity may have similar solubility to the product in the chosen solvent. Test a range of solvents with varying polarities. A mixture of solvents, such as ethanol/water or ethyl acetate/heptane, can be effective.
Cooling Rate Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Incomplete Removal of Mother Liquor Residual mother liquor containing dissolved impurities remains on the crystal surface. Ensure thorough washing of the crystals with a small amount of cold, fresh solvent.

Problem: Oiling Out During Recrystallization

Possible CauseSuggested Solution
High Concentration of Impurities A high impurity load can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography.[1]
Solution is Supersaturated The concentration of the solute is too high for crystallization to occur at that temperature. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.[1]
Inappropriate Solvent The solvent may be too nonpolar for the compound. Try a more polar solvent or a solvent mixture.
Column Chromatography

Column chromatography is effective for separating compounds with different polarities.[1]

Problem: Poor Separation of Product and Impurities

Possible CauseSuggested Solution
Inappropriate Eluent System The eluent may be too polar or not polar enough to achieve separation. Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica (B1680970) gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).[1]
Improper Column Packing Cracks or channels in the silica gel lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[1]

Problem: Product Tailing on the Column

Possible CauseSuggested Solution
Acidic Nature of the Compound The carboxylic acid group can interact strongly with the silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[1]
Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their solubility in different aqueous solutions.[1]

Problem: Low Recovery of Product After Extraction

Possible CauseSuggested Solution
Incomplete Acid-Base Reaction The pH of the aqueous layer was not sufficiently basic or acidic to fully convert the compound to its salt or back to its neutral form. Check the pH of the aqueous layer after each extraction step and adjust as necessary.[1]
Insufficient Mixing The two phases were not mixed thoroughly, leading to incomplete extraction. Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.[1]
Emulsion Formation An emulsion has formed at the interface of the organic and aqueous layers, trapping the product. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

Purification MethodStarting Purity (Hypothetical)Final Purity (Expected Range)Key AdvantagesKey Disadvantages
Recrystallization 90% (with 10% isomeric impurity)95-98%Simple, scalable, good for removing small amounts of impurities.Can have lower yields, may not remove isomers with very similar solubility.
Column Chromatography 90% (with 10% isomeric impurity)>99%High resolution for separating closely related isomers.More time-consuming, requires more solvent, can be difficult to scale up.
Acid-Base Extraction 90% (with 10% non-acidic impurity)>98%Excellent for removing neutral or basic impurities.Not effective for separating acidic isomeric impurities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general procedure that should be optimized for this compound by testing various solvents.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures like ethanol/water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying.

Protocol 2: Column Chromatography

This protocol provides a general framework for purification by column chromatography. The mobile phase should be optimized using TLC.

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities. The product should have an Rf value of approximately 0.2-0.4.[1] To mitigate tailing, consider adding 0.5-1% acetic acid to the eluent.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Protocol 3: Acid-Base Extraction

This method is particularly useful for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The deprotonated 2-bromo-4-nitrobenzoate salt will move into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction.[1]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[1]

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve filter Hot filtration (optional) dissolve->filter cool Slow cooling to crystallize filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry purified crystals wash->dry end Pure this compound dry->end Column_Chromatography_Workflow cluster_1 Column Chromatography Process start_col Crude Product prep_col Prepare silica gel column start_col->prep_col load_col Load crude product onto column prep_col->load_col elute_col Elute with appropriate solvent system load_col->elute_col collect_col Collect fractions elute_col->collect_col analyze_col Analyze fractions by TLC collect_col->analyze_col combine_col Combine pure fractions analyze_col->combine_col evap_col Evaporate solvent combine_col->evap_col end_col Purified Product evap_col->end_col Acid_Base_Extraction_Workflow cluster_2 Acid-Base Extraction Process start_ab Crude product in organic solvent add_base Extract with aq. NaHCO3 start_ab->add_base separate_layers Separate Layers add_base->separate_layers aq_layer Aqueous Layer (Sodium 2-bromo-4-nitrobenzoate) separate_layers->aq_layer org_layer Organic Layer (Neutral/Basic Impurities) separate_layers->org_layer acidify Acidify aqueous layer with HCl aq_layer->acidify precipitate Precipitate pure acid acidify->precipitate isolate_ab Isolate by filtration precipitate->isolate_ab end_ab Pure this compound isolate_ab->end_ab

References

Technical Support Center: Recrystallization of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-4-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, suitable recrystallization solvents can be selected based on the properties of structurally similar compounds, such as other substituted benzoic acids. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For nitro-derivatives of benzoic acid, the general order of solubility is: methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) > acetonitrile (B52724) > dichloromethane (B109758) > toluene (B28343) > water.[1] Given this, alcohol-water mixtures are often a good starting point. For the related compound 2-Bromo-3-nitrobenzoic acid, a hot 30% ethanol solution has been used effectively.[2] Recrystallization of p-nitrobenzoic acid has also been performed using alcohol-water mixtures.

Q2: Can a solvent pair be used for recrystallization?

A2: Yes, a two-solvent system (solvent pair) is an excellent strategy when a single solvent is not ideal. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Common solvent mixtures that can be effective include:

  • Ethanol/Water[3]

  • Methanol/Water[4]

  • Acetone/Water[4]

  • Heptane/Ethyl Acetate[4]

Q3: What are alternative purification methods if recrystallization is not effective?

A3: If recrystallization fails to yield a product of sufficient purity, other common purification techniques for acidic organic compounds include:

  • Acid-Base Extraction: This method separates the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the pure acid.[5]

  • Silica Gel Column Chromatography: This technique is useful for separating compounds with different polarities. For substituted benzoic acids, a common mobile phase is a mixture of hexanes and ethyl acetate. To prevent peak tailing due to the acidic nature of the compound, a small amount of acetic or formic acid (0.5-1%) can be added to the eluent.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound does not dissolve, even in a large volume of hot solvent. The chosen solvent is too non-polar.Select a more polar solvent. Refer to the solvent polarity table below. For example, if toluene fails, try ethyl acetate or an alcohol.
The compound "oils out" instead of forming crystals upon cooling. The cooling process is too rapid, or the solvent's boiling point is too high, causing the compound's melting point to be exceeded before it dissolves.Slow down the cooling rate by covering the flask with a beaker to insulate it.[6] If oiling persists, reheat the solution and add more of the "good" solvent before allowing it to cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.[6]
No crystals form after the solution has cooled to room temperature. Too much solvent was used, resulting in a solution that is not supersaturated.Evaporate some of the solvent by gently heating the solution and then allow it to cool again. Alternatively, induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask.[6]
The recovered yield is very low. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor. Use a minimal amount of ice-cold solvent to wash the collected crystals on the filter.
The recrystallized product is still colored or impure. Impurities have similar solubility profiles to the product, or colored impurities were not effectively removed.If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that charcoal can also adsorb some of the desired product. If impurities persist, a second recrystallization or an alternative purification method like column chromatography may be necessary.[5][8]

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventTypeRationale for Use
Water (H₂O)Polar ProticBenzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good, inexpensive, and non-flammable choice.[6][9]
Ethanol (EtOH)Polar ProticOften a good solvent for moderately polar organic molecules. An ethanol/water mixture is frequently used for substituted benzoic acids.[2][3]
Methanol (MeOH)Polar ProticSimilar to ethanol, it is a good solvent for polar compounds. Methanol/water mixtures are also a common choice.[4]
Ethyl Acetate (EtOAc)Polar AproticA moderately polar solvent that can be effective, often used in a solvent pair with a non-polar solvent like hexanes or heptanes.[4][10]
AcetonePolar AproticA good solvent for many organic compounds, often used with water or hexanes as an anti-solvent.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 30% aqueous ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[2] Add the solvent dropwise as it heats to ensure you are using the minimum volume necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can cover the mouth of the flask with a beaker.[6] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield of the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum volume of hot solvent A->B C Solution is clear? B->C D Perform hot gravity filtration to remove insoluble impurities C->D No E Allow solution to cool slowly C->E Yes D->E F Cool in ice bath to maximize precipitation E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry purified product H->I

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Bromo-4-nitrobenzoic acid. It includes detailed troubleshooting guides, frequently asked questions, and established experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the oxidation of 2-bromo-4-nitrotoluene (B188816).[1] This reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a basic medium like a pyridine-water mixture.[1][2] The methyl group of the toluene (B28343) derivative is oxidized to a carboxylic acid, yielding the desired product.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary based on the specific conditions and scale of the reaction. Reported yields for the potassium permanganate oxidation of 2-bromo-4-nitrotoluene are generally in the range of 66% to 75%.[2] Optimizing factors such as reaction time, temperature, and purification methods is crucial for maximizing the final yield.

Q3: How can I monitor the progress of the oxidation reaction?

A3: Reaction progress can be monitored using Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) should be developed to clearly separate the starting material (2-bromo-4-nitrotoluene) from the product (this compound). The disappearance of the starting material spot on the TLC plate indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[3]

Q4: What are the best methods for purifying the final product?

A4: The primary purification method involves precipitation and filtration, followed by recrystallization. After the reaction, the crude product is typically precipitated from the aqueous solution by acidification with a strong acid like HCl.[2] For higher purity, recrystallization from a suitable solvent, such as aqueous ethanol, is recommended to remove unreacted starting materials and side products.[4] If isomeric impurities are present, more advanced techniques like column chromatography may be necessary.[3]

Q5: What are the key safety precautions to take during this synthesis?

A5: The synthesis involves strong oxidizing agents and corrosive acids.

  • Potassium permanganate (KMnO₄) is a strong oxidizer and should be handled with care to avoid contact with combustible materials.

  • Pyridine (B92270) is flammable and has a strong, unpleasant odor; it should be used in a well-ventilated fume hood.

  • Concentrated acids (e.g., HCl, H₂SO₄) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The oxidation reaction can be exothermic. It is important to control the rate of reagent addition and monitor the temperature, especially during scale-up.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solutions
Low or No Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. Consider extending the reflux time or moderately increasing the temperature.[3]
Degradation of Product: Reaction conditions may be too harsh (e.g., excessive temperature or prolonged heating), leading to decomposition or side reactions like over-oxidation.[1]Ensure precise temperature control. Avoid unnecessarily long reaction times once the starting material is consumed.
Poor Quality of Reagents: The starting material (2-bromo-4-nitrotoluene) may be impure, or the oxidizing agent (KMnO₄) may have lost its potency.Verify the purity of the starting material using techniques like NMR or melting point analysis. Use a fresh, reliable source of potassium permanganate.
Losses During Workup: The product may have some solubility in the wash solutions, or precipitation may be incomplete.When precipitating the product with acid, ensure the pH is sufficiently low (pH < 2) and cool the solution in an ice bath to minimize solubility.[2] Use cold water for washing the filtered product.[4]
Product is Impure Unreacted Starting Material: The reaction was not driven to completion.Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion. Purify the crude product via recrystallization.[3]
Presence of Manganese Dioxide (MnO₂): Incomplete removal of the MnO₂ byproduct from the KMnO₄ oxidation.After the reaction, ensure the hot filtration step is performed carefully to remove the fine MnO₂ precipitate. Washing the filter cake thoroughly is also important.[2]
Formation of Isomeric Impurities: If the starting toluene derivative was not pure, other isomers could be present.Use highly pure 2-bromo-4-nitrotoluene. If isomers are present in the final product, separation may require fractional crystallization or column chromatography.[4]
Reaction is Very Slow or Does Not Start Low Reaction Temperature: The activation energy for the oxidation is not being met.The reaction typically requires heating to reflux to proceed at a reasonable rate.[2] Ensure the mixture is heated to the target temperature (e.g., 70°C to reflux).
Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit contact between the reactants.Use a mechanical stirrer or a sufficiently large magnetic stir bar to ensure the mixture is vigorously agitated.

Data on Synthesis Parameters

The following table summarizes reaction conditions from a literature procedure for the oxidation of 2-bromo-4-nitrotoluene.

ParameterCondition 1Condition 2
Starting Material 2-bromo-4-nitrotoluene2-bromo-4-nitrotoluene
Oxidizing Agent Potassium Permanganate (KMnO₄)Potassium Permanganate (KMnO₄)
Solvent Pyridine / WaterPyridine / Water
Temperature RefluxHeating
Reaction Time 8 hours5 hours
Reported Yield 66%[2]75%[2]

Experimental Protocol: Oxidation of 2-Bromo-4-nitrotoluene

This protocol is adapted from a reported literature procedure.[2]

Materials:

  • 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol)

  • Pyridine (20 mL)

  • Water (40 mL)

  • Potassium permanganate (KMnO₄) (19.0 g, 120 mmol)

  • 6N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-nitrotoluene (4.41 g) in pyridine (20 mL).

  • Add water (40 mL) to the solution.

  • Heat the mixture to 70°C with stirring.

  • Carefully add potassium permanganate (19.0 g) in small portions over a period of approximately 40 minutes. The reaction is exothermic, so control the addition rate to maintain a steady temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 8 hours.

  • After 8 hours, allow the mixture to cool slightly and perform a hot filtration to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath.

  • Slowly acidify the filtrate with 6N HCl until the pH is less than 2. A solid precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration and wash it with cold water. This is the first crop of the product.

  • To recover any dissolved product, extract the acidic filtrate with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second crop of the product.

  • Combine the product crops and dry them. The total reported yield for this procedure is approximately 66%.[2]

Purification:

  • For higher purity, the crude this compound can be recrystallized from a suitable solvent like hot 30% ethanol.[4]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow A 1. Reactant Preparation (2-bromo-4-nitrotoluene in Pyridine/Water) B 2. Oxidation (Add KMnO₄, Heat to Reflux) A->B C 3. Workup (Hot Filtration of MnO₂) B->C D 4. Product Precipitation (Cool & Acidify with HCl) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G Final Product (this compound) F->G

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Bromo-4-nitrobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common issues encountered during the synthesis, particularly focusing on the formation of side products.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, primarily through the oxidation of 2-bromo-4-nitrotoluene (B188816).

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted starting material.- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time.- Control Reagent Addition: Ensure that the potassium permanganate (B83412) is added portion-wise over the recommended time to maintain an effective oxidizing environment.[1]
Suboptimal Temperature: The reaction temperature may be too low for efficient oxidation.- Maintain Reflux: Ensure the reaction mixture is maintained at a steady reflux temperature throughout the addition of the oxidizing agent and for the recommended duration afterward.[1]
Product Contamination / Low Purity Presence of Unreacted Starting Material: Incomplete oxidation is a common cause of impurity.- Optimize Reaction Conditions: As with low yield, ensure sufficient reaction time and temperature.- Purification: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol (B145695)/water) can effectively remove less polar starting material.
Formation of 2-Bromo-4-nitrobenzaldehyde: Incomplete oxidation can also lead to the formation of the intermediate aldehyde.- Drive the Reaction to Completion: Ensure an adequate excess of potassium permanganate is used and that the reaction is allowed to proceed for the full duration.- Purification: The aldehyde can be separated from the carboxylic acid by column chromatography or careful recrystallization.
Presence of Manganese Dioxide (MnO₂): The brown manganese dioxide byproduct may not have been completely removed.- Thorough Filtration: Ensure the hot reaction mixture is filtered thoroughly to remove the bulk of the MnO₂.- Sodium Metabisulfite (B1197395)/Bisulfite Wash: During the workup, washing the filtered solution with a solution of sodium metabisulfite or sodium bisulfite can help to reduce any remaining MnO₂ to soluble Mn²⁺ salts, which can then be removed in the aqueous phase.
Formation of Over-oxidation Products: Harsh reaction conditions can lead to the degradation of the aromatic ring.[2]- Temperature Control: Avoid excessively high temperatures during the reaction.- Controlled Addition of Oxidant: Add the potassium permanganate in small portions to prevent localized overheating.[1]
Decarboxylation of Product Excessive Heat: High temperatures, especially under acidic or basic conditions, can potentially lead to the loss of the carboxylic acid group.- Moderate Temperatures: Avoid excessive heating during reaction workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via oxidation of 2-bromo-4-nitrotoluene?

A1: The most common side products and impurities are:

  • Unreacted 2-bromo-4-nitrotoluene: This is due to incomplete oxidation.

  • 2-Bromo-4-nitrobenzaldehyde: This is the intermediate aldehyde formed during the oxidation of the methyl group to a carboxylic acid. Its presence also indicates incomplete oxidation.

  • Manganese Dioxide (MnO₂): This is a byproduct of the potassium permanganate oxidant and needs to be carefully removed during workup.

  • Over-oxidation Products: While less common with careful control of reaction conditions, harsh oxidation can lead to the cleavage and degradation of the aromatic ring.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture, quench the oxidant, and spot them on a TLC plate alongside the starting material (2-bromo-4-nitrotoluene). The disappearance of the starting material spot and the appearance of a more polar product spot (which will be at a lower Rf value) indicate the progression of the reaction.

Q3: What is the best way to remove the manganese dioxide byproduct?

A3: After the reaction is complete, the hot reaction mixture should be filtered to remove the majority of the insoluble manganese dioxide. To remove residual MnO₂, the filtrate can be treated with a reducing agent like sodium bisulfite or sodium metabisulfite, which will reduce the MnO₂ to soluble manganese(II) salts that can then be easily separated in an aqueous wash.

Q4: My final product is off-white or yellowish. How can I improve its purity and color?

A4: A yellowish tint can indicate the presence of impurities, possibly the intermediate aldehyde or residual nitro-aromatic compounds. Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable for this purpose. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, purer crystals of this compound should form.

Q5: Can other oxidizing agents be used for this synthesis?

A5: While potassium permanganate is a common and effective oxidizing agent for this transformation, other strong oxidants like chromic acid or sodium dichromate in acidic conditions can also be used to oxidize the benzylic methyl group.[3] However, potassium permanganate is often preferred due to its lower toxicity compared to chromium-based reagents.

Experimental Protocols

Synthesis of this compound from 2-bromo-4-nitrotoluene

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-bromo-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine (B92270)

  • Water

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-nitrotoluene (e.g., 4.41 g, 20.0 mmol) in a mixture of pyridine (20 mL) and water (40 mL).

  • Heat the mixture to 70°C.

  • Slowly add potassium permanganate (e.g., 19.0 g, 120 mmol) in small portions over a period of 40 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

  • While still hot, filter the reaction mixture to remove the precipitated manganese dioxide.

  • Cool the filtrate in an ice bath and acidify to a pH of less than 2 with 6N hydrochloric acid.

  • Collect the precipitated crude this compound by filtration.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a second crop of the product.

  • Combine the crude product fractions and purify by recrystallization.

Visualizations

Synthesis_Pathway_and_Side_Products Synthesis Pathway and Common Side Products 2-bromo-4-nitrotoluene 2-bromo-4-nitrotoluene This compound This compound 2-bromo-4-nitrotoluene->this compound KMnO4, Pyridine/H2O, Reflux (Complete Oxidation) Unreacted Starting Material Unreacted Starting Material 2-bromo-4-nitrotoluene->Unreacted Starting Material Incomplete Reaction 2-Bromo-4-nitrobenzaldehyde 2-Bromo-4-nitrobenzaldehyde 2-bromo-4-nitrotoluene->2-Bromo-4-nitrobenzaldehyde Incomplete Oxidation Over-oxidation Products Over-oxidation Products This compound->Over-oxidation Products Harsh Conditions

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reaction_Setup Dissolve 2-bromo-4-nitrotoluene in Pyridine/Water Oxidant_Addition Add KMnO4 in portions at 70°C Reaction_Setup->Oxidant_Addition Reflux Reflux for 8 hours Oxidant_Addition->Reflux Filtration Hot filtration to remove MnO2 Reflux->Filtration Acidification Acidify filtrate with HCl (pH < 2) Filtration->Acidification Precipitation Collect crude product by filtration Acidification->Precipitation Extraction Extract filtrate with Ethyl Acetate Acidification->Extraction Recrystallization Recrystallize combined crude product Precipitation->Recrystallization Drying Dry combined organic extracts Extraction->Drying Concentration Concentrate to get second crop Drying->Concentration Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

challenges in the scale-up synthesis of 2-Bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on challenges that arise during scale-up from laboratory to pilot or industrial production.

Problem Potential Causes Troubleshooting/Mitigation Strategies
Low Yield Incomplete Oxidation: The oxidation of the methyl group on the starting material (e.g., 2-bromo-4-nitrotoluene) may be inefficient.- Optimize Oxidant Stoichiometry: Ensure the molar ratio of the oxidizing agent to the substrate is appropriate. Excess oxidant can lead to side reactions, while an insufficient amount will result in incomplete conversion.- Increase Reaction Temperature/Time: Carefully increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by HPLC or TLC to avoid degradation.[1]
Side Reactions: Formation of byproducts such as dinitrated or hydroxylated species can reduce the yield of the desired product.- Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintain strict temperature control, especially during exothermic additions.[2] - Slow Reagent Addition: Add reagents, particularly the nitrating or oxidizing agents, slowly and sub-surface to ensure good mixing and prevent localized high concentrations.
Product Loss During Workup: The product may be lost during extraction or crystallization steps.- Optimize pH for Extraction: Ensure the aqueous phase is at the correct pH to fully protonate the carboxylic acid for efficient extraction into the organic solvent.- Solvent Selection for Crystallization: Choose an appropriate solvent system for crystallization that provides good recovery. Consider anti-solvent addition to improve yield.
Product Contamination / Low Purity Presence of Isomeric Impurities: Nitration of bromotoluene can lead to the formation of other isomers.- Control Nitration Conditions: The regioselectivity of nitration is highly dependent on temperature and the nitrating agent used. Lower temperatures generally favor higher selectivity.[2][3]
Over-oxidation: The aromatic ring can be degraded or further oxidized under harsh oxidation conditions, leading to impurities.- Use Milder Oxidizing Agents: Consider alternative, milder oxidizing agents if over-oxidation is a significant issue.- Monitor Reaction Progress: Closely monitor the reaction to stop it once the starting material is consumed, preventing further oxidation of the product.
Incomplete Removal of Starting Materials/Reagents: Residual starting materials or reagents can co-crystallize with the product.- Efficient Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities.- Recrystallization: Perform one or more recrystallizations from a suitable solvent system to achieve the desired purity.[1]
Scale-Up Challenges Thermal Runaway: The nitration and oxidation steps are often highly exothermic, posing a significant risk of thermal runaway in large reactors.- Improve Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, hindering heat dissipation. Ensure the reactor has adequate cooling capacity. Consider using a jacketed reactor with a high-performance heat transfer fluid.- Controlled Addition: Implement a slow, controlled addition of the exothermic reagent.[4] - Consider Continuous Flow Synthesis: For highly exothermic reactions like nitration, continuous flow reactors offer superior heat transfer and safety profiles compared to batch reactors.[4]
Poor Mixing: Inadequate mixing in large vessels can lead to localized "hot spots," side reactions, and lower yields.- Reactor and Impeller Design: Use appropriately designed reactors and impellers to ensure efficient mixing of multiphase reaction mixtures.- Computational Fluid Dynamics (CFD) Modeling: CFD can be used to model and optimize mixing in large-scale reactors.[5][6]
Solid Handling Issues: The physical properties of the product, such as crystal size and morphology, can affect filtration and drying efficiency at scale.- Controlled Crystallization: Develop a robust crystallization process to control crystal size and habit. This includes optimizing cooling profiles, agitation rates, and seeding strategies.- Filtration and Drying Studies: Conduct studies to determine the optimal filtration and drying equipment and parameters for the scaled-up process.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of 4-Nitrotoluene (B166481) to 4-Nitrobenzoic Acid

Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)Reference(s)
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous, gentle boiling~1 hour82 - 86[7]
Nitric Acid (HNO₃)15% aqueous solution, 175°CNot Specified88.5[7]
Potassium Permanganate (B83412) (KMnO₄) / PEG-600Neutral aqueous system, 95°C3 hours51.6[7]
Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) / Air110°C, 0.4 MPa air4 hours89 (isolated)[7]
N,N',N''-Trihydroxyisocyanuric Acid (THICA) / HNO₃ / O₂Acetic acid, 100°C, 0.2 MPa O₂Not Specifiedup to 99[7]

Experimental Protocols

Synthesis of 2-Bromo-4-nitrotoluene (B188816) from 4-Nitrotoluene (Lab Scale)

Materials:

  • 4-Nitrotoluene

  • Iron filings

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bisulfite

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 4-nitrotoluene and a catalytic amount of iron filings in carbon tetrachloride.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel. The color of bromine should disappear as it reacts.

  • After the addition is complete, continue refluxing until the evolution of HBr gas ceases.

  • Cool the reaction mixture and wash it sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), and a dilute solution of sodium hydroxide.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-bromo-4-nitrotoluene.

  • The crude product can be purified by distillation or recrystallization.

Scale-Up Considerations:

  • Solvent: Carbon tetrachloride is a hazardous solvent; consider replacing it with a more environmentally friendly and less toxic alternative like dichlorobenzene.

  • HBr Off-gassing: On a large scale, the evolved hydrogen bromide gas must be scrubbed using a caustic solution.

  • Heat Management: The bromination reaction is exothermic. Ensure the reactor is equipped with adequate cooling to maintain the desired temperature.

Oxidation of 2-Bromo-4-nitrotoluene to this compound (Lab Scale)[8]

Materials:

Procedure:

  • To a solution of 2-bromo-4-nitrotoluene (20.0 mmol) in pyridine (20 mL) and water (40 mL), heat the mixture to 70°C.

  • Add potassium permanganate (120 mmol) batchwise over a 40-minute period.

  • After the addition is complete, reflux the reaction mixture for 8 hours.

  • After completion, filter the hot suspension to remove manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with 6N HCl to a pH < 2 to precipitate the crude product.

  • Filter the solid and collect the crude this compound.

  • The aqueous filtrate can be extracted with ethyl acetate to recover more product.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The combined crude product can be purified by recrystallization.

Scale-Up Considerations:

  • Reagent Addition: The batchwise addition of solid potassium permanganate to a hot solution can be hazardous on a large scale. Consider adding it as a solution or a slurry.

  • Manganese Dioxide Waste: The process generates a significant amount of manganese dioxide waste, which needs to be handled and disposed of properly.

  • Thermal Filtering: Hot filtration on a large scale can be challenging and requires specialized equipment.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification toluene Toluene nitration Nitration (HNO₃, H₂SO₄) toluene->nitration p_nitrotoluene 4-Nitrotoluene nitration->p_nitrotoluene bromination Bromination (Br₂, Fe) p_nitrotoluene->bromination bromo_nitrotoluene 2-Bromo-4-nitrotoluene bromination->bromo_nitrotoluene oxidation Oxidation (KMnO₄ or other) bromo_nitrotoluene->oxidation crude_product Crude this compound oxidation->crude_product workup Work-up (Extraction, Washing) crude_product->workup crystallization Crystallization workup->crystallization pure_product Pure this compound crystallization->pure_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Significant Side Reactions? check_reaction->side_reactions Yes optimize_conditions Optimize Reaction: - Increase Temp/Time - Check Reagent Stoichiometry incomplete->optimize_conditions optimize_conditions->check_reaction control_temp Improve Temperature Control & Slow Reagent Addition side_reactions->control_temp Yes check_workup Review Work-up & Purification side_reactions->check_workup No control_temp->check_reaction optimize_workup Optimize: - pH for Extraction - Crystallization Solvent - Washing Steps check_workup->optimize_workup Yes success Problem Resolved check_workup->success No optimize_workup->success

References

Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-bromo-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on preventing the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-bromo-5-nitrobenzoic acid, and what are the common isomers formed?

A1: The most common and efficient method for synthesizing 2-bromo-5-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 2-bromobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1][2] During this reaction, the primary isomeric byproduct is 2-bromo-3-nitrobenzoic acid. The formation of other isomers, such as 2-bromo-4-nitrobenzoic acid, is also possible but typically in smaller amounts.[3]

Q2: Why are isomeric byproducts formed during the nitration of 2-bromobenzoic acid?

A2: Isomer formation is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a meta-director, while the bromine atom (-Br) is an ortho, para-director.[4] This results in competing directing effects, leading to a mixture of products. The desired 2-bromo-5-nitrobenzoic acid is the result of nitration at the position meta to the carboxylic acid and para to the bromine. The main isomeric impurity, 2-bromo-3-nitrobenzoic acid, is formed from nitration at the other meta position relative to the carboxylic acid, which is also ortho to the bromine.

Q3: How can I minimize the formation of the 2-bromo-3-nitrobenzoic acid isomer?

A3: The key to minimizing the formation of the 2-bromo-3-nitrobenzoic acid isomer is strict control of the reaction temperature. Maintaining a low temperature, specifically at or below 5°C, during the addition of the nitrating mixture significantly favors the formation of the desired 2-bromo-5-nitrobenzoic acid, leading to yields as high as 96%.[1]

Q4: What analytical techniques are recommended for quantifying the ratio of 2-bromo-5-nitrobenzoic acid to its isomers?

A4: High-Performance Liquid Chromatography (HPLC) is the most suitable method for the separation and quantification of bromo-nitrobenzoic acid isomers.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and acidified water (e.g., with phosphoric or formic acid) provides good resolution of the different isomers.[3]

Q5: What are the best methods for purifying 2-bromo-5-nitrobenzoic acid from its isomers?

A5: Fractional crystallization is a common and effective technique for separating 2-bromo-5-nitrobenzoic acid from its isomers on a laboratory scale. For more challenging separations or for achieving very high purity, column chromatography can also be employed.[8]

Troubleshooting Guide: Isomer Formation

This guide will help you diagnose and resolve common issues related to the formation of unwanted isomers during the synthesis of 2-bromo-5-nitrobenzoic acid.

Problem Potential Cause Recommended Solution
High percentage of 2-bromo-3-nitrobenzoic acid isomer in the product mixture. Reaction temperature was too high. Maintain the reaction temperature at or below 5°C throughout the addition of the nitrating agents. Use an ice-salt bath for efficient cooling.
Inefficient mixing. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature and concentration of reactants.
Incorrect ratio of nitrating agents. Use a well-defined and tested ratio of concentrated nitric acid to concentrated sulfuric acid as specified in the protocol.
Presence of multiple unidentified peaks in HPLC analysis. Formation of other minor isomers or over-nitration. Strictly adhere to the recommended reaction time and temperature to avoid side reactions. Analyze the crude product to identify the nature of the impurities.
Low overall yield of the desired product. Sub-optimal reaction conditions. Confirm the quality and concentration of the starting materials and reagents. Ensure the reaction goes to completion by monitoring with an appropriate technique like TLC.
Loss of product during workup and purification. Optimize the crystallization or chromatography conditions to minimize product loss.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid with High Regioselectivity

This protocol is optimized to favor the formation of 2-bromo-5-nitrobenzoic acid.

Materials:

  • 2-bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, prepare a nitrating mixture by slowly adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • In a separate reaction flask, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid.

  • Cool the reaction flask containing the 2-bromobenzoic acid in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred 2-bromobenzoic acid. It is crucial to maintain the internal temperature of the reaction mixture at or below 5°C throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture for 1 hour, ensuring the temperature remains below 5°C.[1]

  • Carefully pour the reaction mixture into a beaker containing approximately 200 mL of an ice-water slurry with vigorous stirring.

  • A white solid, the crude 2-bromo-5-nitrobenzoic acid, will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Dry the product. The expected yield is approximately 11.6 g (96%).[1]

Protocol 2: HPLC Analysis of Isomer Distribution

This protocol provides a baseline for the separation and quantification of 2-bromo-5-nitrobenzoic acid and its isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a gradient from 30% B to 70% B over 20 minutes. The exact gradient should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the crude reaction product in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Prepare standard solutions of pure 2-bromo-5-nitrobenzoic acid and any available isomeric standards at known concentrations.

  • Inject the standard solutions to determine their retention times.

  • Inject the sample solution of the crude product.

  • Identify and quantify the peaks corresponding to the different isomers by comparing their retention times and integrating their peak areas relative to the standards.

Visualizations

Reaction Pathway for the Nitration of 2-Bromobenzoic Acid

G 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction Nitration 2-Bromobenzoic_Acid->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction 2_Bromo_5_nitrobenzoic_Acid 2-Bromo-5-nitrobenzoic Acid (Desired Product) Reaction->2_Bromo_5_nitrobenzoic_Acid Low Temperature (≤ 5°C) 2_Bromo_3_nitrobenzoic_Acid 2-Bromo-3-nitrobenzoic Acid (Isomer) Reaction->2_Bromo_3_nitrobenzoic_Acid Higher Temperature

Caption: Synthetic pathway for the nitration of 2-bromobenzoic acid.

Troubleshooting Workflow for Isomer Formation

G Start High Isomer Formation Detected Check_Temp Was reaction temperature ≤ 5°C? Start->Check_Temp Adjust_Temp Implement stricter temperature control (ice-salt bath) Check_Temp->Adjust_Temp No Check_Mixing Was stirring efficient? Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Mixing Improve_Mixing Increase stirring rate Check_Mixing->Improve_Mixing No Check_Reagents Are nitrating agent ratios correct? Check_Mixing->Check_Reagents Yes Improve_Mixing->Check_Reagents Correct_Reagents Prepare fresh nitrating mixture with precise ratios Check_Reagents->Correct_Reagents No Analyze_Again Re-run reaction and analyze product Check_Reagents->Analyze_Again Yes Correct_Reagents->Analyze_Again

Caption: Troubleshooting workflow for minimizing isomer formation.

References

troubleshooting guide for Suzuki coupling with 2-Bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 2-Bromo-4-nitrobenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low or non-existent?

Answer:

Low yields with this substrate are common and can stem from several factors related to its electronic and structural properties. This compound is an electron-deficient aryl halide due to the strong electron-withdrawing effects of both the nitro (-NO₂) and carboxylic acid (-COOH) groups. While this electronic deficiency generally facilitates the initial oxidative addition step of the catalytic cycle, it can also introduce other challenges.[1][2]

Key areas to investigate include:

  • Catalyst Deactivation: The nitro group or the carboxylate (formed under basic conditions) can potentially coordinate with the palladium catalyst, leading to inactive species or catalyst poisoning.[3][4]

  • Poor Solubility: The deprotonated carboxylate salt of the starting material may have poor solubility in common organic solvents, slowing down or inhibiting the reaction.[3][5] A change in solvent system or the use of a co-solvent may be necessary to ensure all reactants are in solution.[5][6]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade through protodeboronation (replacement of the boronic acid group with a hydrogen atom), a common side reaction under basic conditions, especially with aqueous bases.[1][7] This depletes the nucleophilic partner and reduces the yield.

  • Suboptimal Base/Ligand Combination: The choice of base and ligand is critical. The base may not be strong enough to effectively promote the transmetalation step, or the ligand may not adequately stabilize the palladium catalyst throughout the cycle.[4]

Question 2: I am observing significant formation of side products, such as homocoupling of my boronic acid and/or debromination of the starting material. How can I minimize these?

Answer:

The formation of byproducts is a frequent issue in Suzuki couplings.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is most often caused by the presence of oxygen in the reaction mixture.[1][5] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes this undesired coupling.

    • Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with an inert gas like argon or nitrogen, or using freeze-pump-thaw cycles).[4][5] The reaction should be set up and run under a strictly inert atmosphere. Using a slight excess of the this compound relative to the boronic acid can also help.[5]

  • Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen can occur, particularly at higher temperatures or with certain bases. This is a form of hydrodehalogenation.

    • Solution: Try using milder reaction conditions, such as a lower temperature or a less aggressive base (e.g., K₂CO₃ instead of K₃PO₄).[5]

Question 3: My reaction is not going to completion, and I consistently recover unreacted this compound. What should I try?

Answer:

Incomplete conversion suggests an issue with reaction kinetics or catalyst activity.

  • Insufficient Catalyst Activity: The chosen catalyst system (palladium source and ligand) may not be active enough for this specific transformation.

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective for challenging substrates as they promote the key steps of the catalytic cycle and protect the palladium center from deactivation.[4][8]

  • Solubility Issues: As mentioned, poor solubility can lead to a sluggish and incomplete reaction.[5][9]

    • Solution: Screen different solvent systems. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) can improve the solubility of the inorganic base and the carboxylate salt.[5][6]

  • Insufficient Base Strength: The base might not be strong enough to facilitate the crucial transmetalation step.[4]

    • Solution: Consider screening stronger bases like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker bases like Na₂CO₃.[8][9]

  • Protecting the Carboxylic Acid: The free carboxylic acid can interfere with the reaction.[3]

    • Solution: Consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. This can improve solubility and prevent potential coordination with the catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling is complete.

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions to try for a Suzuki coupling with this compound?

A1: A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. These systems are generally robust for electron-deficient aryl halides. A combination of a strong inorganic base and a polar aprotic solvent system is recommended. See the comparative data table and experimental protocol below for a specific example.

Q2: Can the nitro group be reduced under the Suzuki coupling conditions?

A2: While palladium catalysts are used for nitro group reductions, the conditions for Suzuki coupling (basic, often anhydrous or with limited water) are generally not conducive to this transformation. However, if using certain additives or protic solvents like ethanol (B145695) at high temperatures, some reduction might be observed. It is a possibility to keep in mind if unexpected byproducts are formed.

Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol (B44631) ester)?

A3: Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids.[1] They are less prone to protodeboronation, which can be a significant side reaction.[4][7] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended strategy.

Q4: My reaction looks black and heterogeneous. Is this normal?

A4: The formation of finely divided palladium metal ("palladium black") can cause the reaction mixture to turn black. This often indicates catalyst decomposition and can lead to a stalled reaction. While some color change is expected, a rapid change to a black precipitate is often a sign of a problem.[10] This can be caused by oxygen contamination or excessively high temperatures. Using robust ligands can help keep the palladium in the active catalytic cycle and prevent this precipitation.[11]

Data Presentation: Comparative Reaction Conditions

The following table summarizes common variables and recommended starting points for optimizing the Suzuki coupling of this compound.

ParameterOption 1 (Standard)Option 2 (For Difficult Couplings)Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(0) sources are often effective. Pd₂(dba)₃ with a ligand allows for more versatile catalyst system screening.[12]
Ligand None (with Pd(PPh₃)₄)SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands stabilize the catalyst, prevent decomposition, and accelerate the reaction.[4][9]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases are often required to promote the transmetalation step, especially for electron-deficient systems.[8][9]
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or DMFThe solvent choice is critical for solubility. DMF can be a good option if reagents are poorly soluble in ethereal solvents.[5][9]
Temperature 80-90 °C100-110 °CHigher temperatures can increase reaction rates and solubility but may also lead to catalyst degradation or side reactions.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acid coupling partners.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous phase with 1M HCl to protonate the carboxylic acid product. Extract the product into the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Experimental_Workflow start_end start_end process process decision decision output output start Start setup 1. Combine Solids (Aryl Halide, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst 3. Add Catalyst System (Pd Source + Ligand) inert->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat to Desired Temperature add_solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup 7. Reaction Workup (Quench, Extract) monitor->workup Complete purify 8. Purify Product (Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart start_node start_node problem_node problem_node check_node check_node solution_node solution_node result_node result_node start Start Troubleshooting low_yield Low or No Yield start->low_yield check_inert Inert Atmosphere & Degassed Solvents? low_yield->check_inert solution_inert Improve Degassing (e.g., Freeze-Pump-Thaw) check_inert->solution_inert No check_catalyst Catalyst/Ligand System Optimal? check_inert->check_catalyst Yes solution_inert->check_catalyst solution_catalyst Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_base Base Strong Enough? check_catalyst->check_base Yes solution_catalyst->check_base solution_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) check_base->solution_base No check_solubility Reagents Fully Dissolved? check_base->check_solubility Yes solution_base->check_solubility solution_solubility Screen Solvents (e.g., DMF, Toluene/H₂O) check_solubility->solution_solubility No check_boronic_acid Boronic Acid Stable? check_solubility->check_boronic_acid Yes solution_solubility->check_boronic_acid solution_boronic_acid Use Boronic Ester (e.g., Pinacol Ester) check_boronic_acid->solution_boronic_acid No success Reaction Improved check_boronic_acid->success Yes solution_boronic_acid->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

improving the solubility of 2-Bromo-4-nitrobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-4-nitrobenzoic acid in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a crystalline solid that generally exhibits limited solubility in water but is soluble in many common organic solvents. Its solubility is influenced by the presence of the polar carboxylic acid group and the largely non-polar aromatic ring substituted with a bromo and a nitro group.

Q2: In which organic solvents is this compound most likely to be soluble?

Based on its structure and data from analogous nitro-substituted benzoic acids, the solubility of this compound is expected to be highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol (B129727) and ethanol. The general order of solubility for nitro-derivatives of benzoic acid in common solvents is: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene (B28343) > Water.[1][2]

Q3: How can I improve the solubility of this compound for a reaction?

Several methods can be employed to enhance its solubility:

  • Solvent Selection: Choosing an appropriate solvent in which the compound is more soluble is the first step.

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound.

  • Co-solvency: Using a mixture of solvents can modulate the polarity of the medium to better dissolve the compound.

  • Salt Formation: Converting the carboxylic acid to its corresponding salt by adding a base can dramatically increase its solubility in polar solvents.

Q4: Can I use this compound in aqueous reaction mixtures?

Directly dissolving this compound in neutral aqueous solutions is challenging due to its limited water solubility. However, its solubility in aqueous media can be significantly increased by adjusting the pH. By adding a base to deprotonate the carboxylic acid and form the more soluble carboxylate salt, it can be used in aqueous reaction mixtures.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inappropriate Solvent Consult the qualitative solubility table and consider switching to a solvent with higher polarity, such as DMF or DMSO.
Insufficient Temperature Gently heat the mixture while monitoring for any degradation. An increase in temperature often enhances solubility.
Low Purity of the Compound Impurities can affect solubility. Ensure the this compound used is of high purity.
Equilibrium Not Reached Allow more time for dissolution with efficient stirring. Sonication can also be used to aid the process.
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.

Potential Causes and Solutions:

Potential CauseRecommended Action
Poor Solubility of Reactants In addition to heating, consider using a co-solvent system to ensure all reactants are in solution. For example, a mixture of Dioxane/H₂O or THF/H₂O can be effective.[3]
Biphasic Reaction Mixture For reactions involving an aqueous phase and an organic phase where the reactants are in different phases, vigorous stirring is crucial to maximize the interfacial area. The use of a phase-transfer catalyst can also be beneficial in transporting the reactant from one phase to another.
Precipitation Upon Reagent Addition Add the poorly soluble reagent portion-wise to the reaction mixture to maintain a lower concentration and prevent precipitation.
Issue 3: Difficulties in specific reaction types due to solubility.

Amide Coupling Reactions:

  • Problem: this compound has poor solubility in common amide coupling solvents like Dichloromethane (DCM).

  • Solution: Consider using a more polar solvent such as DMF or THF. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes help.[3]

Suzuki Coupling Reactions:

  • Problem: Poor solubility of this compound in typical Suzuki coupling solvents like toluene or dioxane, leading to low yields.

  • Solution: Increasing the reaction temperature is a common strategy to improve solubility in Suzuki couplings.[4] Using a co-solvent system such as Toluene/Water or Dioxane/Water can also be effective.[4] Vigorous stirring is essential for biphasic Suzuki reactions.[4]

Data Presentation

Table 1: Qualitative Solubility of this compound and its Analogs

SolventSolvent TypeThis compound3-Nitrobenzoic Acid (Analog)
WaterPolar ProticLimitedVery Slightly Soluble
MethanolPolar ProticSolubleSoluble
EthanolPolar ProticSolubleSoluble
AcetonePolar AproticLikely SolubleSoluble
Dichloromethane (DCM)Polar AproticVery Slightly Soluble[1]Slightly Soluble
TolueneNon-polarLikely Poorly SolubleSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[1]Very Soluble
Tetrahydrofuran (THF)Polar AproticSoluble (implied by use as a reaction solvent)[1]Soluble

Table 2: Quantitative Solubility of 3-Nitrobenzoic Acid (Structural Analog) at Different Temperatures[1]

Note: This data is for a structural analog and should be used as a reference to estimate the behavior of this compound.

Temperature (K)Methanol (mol/L)Ethanol (mol/L)Ethyl Acetate (mol/L)Acetonitrile (mol/L)
293.15--0.94741.974
303.15--0.89853.6060
313.152.7572.9871.956013.676
323.15--1.52254.9200

Experimental Protocols

Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.[1]

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant-temperature orbital shaker or water bath

  • Centrifuge or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant-temperature shaker for 24-72 hours to reach equilibrium.

  • Phase Separation: Allow the excess solid to settle. Centrifuge the vial or filter the supernatant to separate the saturated solution from the undissolved solid.

  • Analysis: Accurately dilute a known volume of the saturated solution. Determine the concentration of the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. Express the result in g/100 mL or mol/L.

Protocol 2: Improving Solubility through Salt Formation

This protocol describes how to increase the aqueous solubility of this compound by converting it to its sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

Procedure:

  • Suspension: Suspend a known amount of this compound in a desired volume of deionized water with stirring.

  • Basification: Slowly add 1 M NaOH solution dropwise to the suspension.

  • Monitoring: Monitor the pH of the mixture continuously. As the NaOH is added, the solid will start to dissolve as the carboxylate salt is formed.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the solution becomes clear. The final pH should typically be > 7.

  • Usage: The resulting aqueous solution of sodium 2-bromo-4-nitrobenzoate can be used for subsequent reactions.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Solubility start Reaction with Poor Solubility of this compound check_solvent Is the solvent appropriate? start->check_solvent change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_temp Is the reaction at room temperature? check_solvent->check_temp Yes end Improved Reaction Conditions change_solvent->end heat Gently heat the reaction mixture check_temp->heat Yes check_biphasic Is the reaction biphasic? check_temp->check_biphasic No heat->end ptc Add a phase-transfer catalyst and stir vigorously check_biphasic->ptc Yes salt_formation Consider in-situ salt formation with a base check_biphasic->salt_formation No ptc->end salt_formation->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound in reactions.

G cluster_protocol Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid to a known volume of solvent. equil 2. Equilibration Agitate at a constant temperature for 24-72h. prep->equil sep 3. Phase Separation Centrifuge or filter to get the clear saturated solution. equil->sep anal 4. Analysis Dilute and measure concentration using HPLC/UV-Vis. sep->anal calc 5. Calculation Determine solubility from concentration and dilution factor. anal->calc

Caption: General workflow for the experimental determination of solubility using the shake-flask method.

References

degradation pathways of 2-Bromo-4-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4-nitrobenzoic Acid

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided below is based on the general chemical properties of nitroaromatic and brominated benzoic acids and data from structurally similar compounds. These guidelines are intended to assist researchers in troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound to ensure its stability?

A1: To maintain the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Some suppliers recommend storage at temperatures between 10°C - 25°C.[1] It is also crucial to keep it away from incompatible materials like strong oxidizing agents and strong bases.

Q2: What are the likely degradation pathways for this compound under experimental conditions?

A2: While specific studies on this compound are limited, plausible degradation pathways, based on the chemistry of similar compounds, include:

  • Photodecomposition: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[2][3] This can lead to the reduction of the nitro group or cleavage of the carbon-bromine bond.

  • Hydrolysis: Under certain pH conditions (acidic or basic) and in the presence of moisture, the bromine and nitro functional groups may undergo hydrolysis.[2]

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation (loss of CO2) and cleavage of the C-NO2 and C-Br bonds.[2]

  • Microbial Degradation: Some microorganisms, like strains of Pseudomonas, have been shown to degrade brominated benzoic acids.[4] The degradation of nitrobenzoic acids by bacteria is also well-documented.[5][6][7] This typically involves initial reduction of the nitro group or dioxygenase-mediated ring cleavage.[5][7]

Q3: My solution of this compound has changed color. What could be the cause?

A3: A color change, such as turning yellow or brown, is often an indication of degradation.[3] The most likely cause is photodegradation due to exposure to light.[3] Chemical decomposition from contact with incompatible substances or thermal stress could also be a factor. It is recommended to prepare fresh solutions and always store them protected from light in amber vials or containers wrapped in aluminum foil.[3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of a solution can significantly impact the stability of this compound. The carboxylic acid group is ionizable, and its protonation state is pH-dependent. Extreme pH values (both highly acidic and basic) can accelerate the hydrolysis of the bromo and nitro substituents.[2][3] For experiments involving aqueous solutions, it is advisable to use a buffered system and to experimentally determine the optimal pH range for stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

IssuePossible CauseRecommended Action
Low Yield or Inconsistent Results in Synthesis Degradation of the starting material.Confirm the purity of the this compound before use, especially if it has been stored for an extended period. Use a fresh batch if degradation is suspected.[2]
Inappropriate reaction conditions (e.g., temperature, pH).Optimize reaction parameters. Avoid high temperatures and extreme pH unless required by the protocol.[2]
Precipitation or Cloudiness in Solution Low solubility in the chosen solvent.Verify the solubility of the compound in the solvent system. Consider using a co-solvent if necessary.[3]
pH-related precipitation.Ensure the pH of the solution is appropriate to maintain the solubility of the acidic form or its conjugate base.[3]
Formation of insoluble degradation products.Analyze the precipitate to identify its composition. This may indicate an ongoing degradation process that needs to be addressed by modifying storage or experimental conditions.
Inconsistent Results in Photodegradation Experiments Fluctuations in light source intensity or temperature.Allow the lamp to stabilize before starting the experiment and use a thermostatted reaction vessel to maintain a constant temperature.[8]
Inconsistent sample positioning.Use a standardized sample holder to ensure consistent distance and angle relative to the light source.[8]
Variable oxygen concentration.For aerobic degradation, ensure consistent aeration. For anaerobic conditions, thoroughly deoxygenate the solution with an inert gas.[8]

Quantitative Data from Analogous Compounds

The following table presents hypothetical degradation data based on studies of similar nitroaromatic compounds to provide a comparative baseline.

Degradation MethodCompoundConditionsDegradation EfficiencyHalf-life (t½)Reference
Photocatalysis p-Nitrobenzoic AcidBa(II)/TiO2–MCM-41, UV light91.7% in 60 minNot Reported[9]
Photocatalysis Bromophenol BlueTiO2/GNP, UV light, pH 895% in 8 hoursNot Reported[10]
Bacterial Degradation m-Nitrobenzoic AcidPseudomonas sp.Stoichiometric release of nitriteNot Reported[5]

Experimental Protocols

Protocol: Stability Assessment of this compound under Forced Degradation

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions (based on[2]):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours, then dissolve for analysis.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • The HPLC method should be capable of separating the parent peak of this compound from any potential degradation products.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Visualizations

Plausible_Degradation_Pathways A This compound B Photodegradation (UV Light) A->B leads to C Microbial Degradation A->C leads to D Thermal/Chemical Stress A->D leads to P1 Reduction of Nitro Group (e.g., 2-Bromo-4-aminobenzoic acid) B->P1 P2 Debromination (e.g., 4-Nitrobenzoic acid) B->P2 C->P1 P4 Ring Cleavage Products C->P4 P3 Decarboxylation (e.g., 1-Bromo-3-nitrobenzene) D->P3

Caption: Plausible degradation pathways for this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Apply Stress Conditions (24h) start Start: Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base photo Photolysis (UV Light) start->photo ox Oxidation (3% H2O2) start->ox control Prepare Control Sample (No Stress) start->control analysis HPLC Analysis acid->analysis base->analysis photo->analysis ox->analysis control->analysis end End: Quantify Degradation & Identify Products analysis->end

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of 2-Bromo-4-nitrobenzoic acid, a key intermediate in organic synthesis, is paramount for the integrity of downstream applications. This guide provides an objective comparison of various analytical methods for assessing its purity, supported by experimental data from related compounds to illustrate performance.

Key Analytical Techniques for Purity Determination

The primary methods for determining the purity of this compound and its potential process-related impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). Each technique offers distinct advantages and is suited for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate this compound from its starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is often required to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte. It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow associated with thermal transitions in a material. For high-purity crystalline compounds, DSC can be used to determine purity based on the melting point depression caused by impurities. This method is particularly useful for detecting eutectic impurities.[1]

Data Presentation: A Comparative Analysis

The following table summarizes the performance of the discussed analytical techniques. The data is compiled from studies on benzoic acid and other closely related nitroaromatic compounds to provide a comparative framework.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Absolute quantification based on the direct proportionality of NMR signal to the number of nuclei.Purity determination based on the melting point depression of a crystalline solid.
Linearity (r²) > 0.9998 (for benzoic acid)[2]> 0.99 (for nitrobenzene (B124822) compounds)[3]Not applicable (absolute method)Not applicable (absolute method)
Limit of Detection (LOD) 0.42 µg/mL (for benzoic acid)[2]3 - 272 ng/mL (for various organic acids)[4]Dependent on analyte and spectrometerTypically for purities >98%[5]
Limit of Quantitation (LOQ) 1.14 µg/mL (for benzoic acid)[2]Not specifiedDependent on analyte and spectrometerTypically for purities >98%[5]
Accuracy (% Recovery) 85.61 - 102.04% (for benzoic acid)[2]84.6 - 107.8% (for nitrobenzene compounds)[3]High, often with <1% error[6]High for pure (>98%) crystalline samples[5]
Precision (% RSD) < 2%1.77 - 4.55% (for nitrobenzene compounds)[3]Typically < 1%High repeatability (e.g., ±0.1°C for temperature)[7]
Sample Throughput HighModerateLow to ModerateModerate
Key Advantages High resolution, sensitivity, and well-established methods.High specificity from mass detection, excellent for volatile impurities.Absolute method, no need for specific reference standards, provides structural information.Fast analysis for high-purity crystalline solids, detects eutectic impurities.[1]
Limitations Requires a reference standard for quantification.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, requires expensive instrumentation.Not suitable for amorphous or thermally labile compounds, less sensitive to impurities with similar structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with 0.1% acid.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV scan (e.g., around 254 nm)

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and determine the purity by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and the main component after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

Reagents:

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Derivatization: Dissolve a known amount of the sample in pyridine. Add an excess of BSTFA and heat at 70°C for 1 hour to convert the carboxylic acid to its trimethylsilyl (B98337) ester.[7]

  • GC-MS Conditions:

    • Injector temperature: 270°C

    • Oven temperature program: Start at a lower temperature (e.g., 84°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation.[7]

    • Carrier gas: Helium

    • Ionization mode: Electron Ionization (EI)

  • Analysis: Inject the derivatized sample into the GC-MS. Identify and quantify impurities based on their mass spectra and retention times.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid or benzoic acid)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.[1]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantification, including a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of crystalline this compound.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum sample pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the crystalline sample into an aluminum pan and hermetically seal it.[1]

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Use an empty sealed pan as a reference.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[2]

Mandatory Visualization

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results start 2-Bromo-4-nitrobenzoic Acid Sample dissolution Dissolution in Appropriate Solvent start->dissolution dsc DSC Analysis start->dsc Crystalline Sample derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration & Calibration hplc->peak_integration spectral_analysis Spectral Library Matching gcms->spectral_analysis signal_integration Signal Integration & Calculation qnmr->signal_integration thermogram_analysis Thermogram Analysis (van't Hoff) dsc->thermogram_analysis purity_report Purity Report & Impurity Profile peak_integration->purity_report spectral_analysis->purity_report signal_integration->purity_report thermogram_analysis->purity_report

Caption: General workflow for the purity assessment of this compound.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC is a versatile and robust method for routine quality control, offering high sensitivity and resolving power. GC-MS provides unparalleled identification capabilities for volatile impurities, although it necessitates a derivatization step for the target analyte. For absolute purity determination without the need for a specific reference standard, qNMR is the method of choice, providing highly accurate and traceable results. DSC offers a rapid and straightforward assessment of purity for highly crystalline materials and is an excellent orthogonal technique to chromatography. A combination of these methods is often employed to gain a comprehensive understanding of the purity profile of this compound.

References

HPLC analysis of 2-Bromo-4-nitrobenzoic acid and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the synthesis of various pharmaceutical compounds, 2-Bromo-4-nitrobenzoic acid, requires stringent purity control to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of this compound and its potential process-related impurities. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.

Potential Impurities in this compound

The purity profile of this compound is intrinsically linked to its synthetic pathway. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, and degradation products.[2] Common synthetic routes involve the oxidation of 2-bromo-4-nitrotoluene (B188816) or the nitration and bromination of benzoic acid precursors.[1][3][4][5]

Common Process-Related Impurities:

  • Starting Materials & Intermediates:

    • Toluene

    • 4-Nitrotoluene[4]

    • 2-Bromo-4-nitrotoluene[3][5]

    • 4-Nitrobenzoic acid[5]

    • 2-Bromobenzoic acid[1]

  • Positional Isomers:

    • 2-Bromo-5-nitrobenzoic acid[1]

    • 4-Bromo-3-nitrobenzoic acid[1]

  • Related Substances:

    • 2-Bromo-4-aminobenzoic acid (from reduction of the nitro group)[5]

Comparison of HPLC Methodologies

Reversed-phase HPLC is a powerful and widely adopted technique for the analysis of moderately polar to nonpolar organic compounds like this compound and its analogs.[6] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] Below is a comparison of two common RP-HPLC methods.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 0-15 min, 30-70% B; 15-20 min, 70% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 255 nm[1]UV at 255 nm[1]
Injection Vol. 10 µL5 µL
Primary Use Routine quality control, assay of the main component.Impurity profiling, separation of closely eluting peaks.

Table 2: Illustrative Performance Data

This table presents hypothetical, yet chemically sound, retention time data to illustrate the separation capabilities of the gradient method (Method B), which is generally superior for impurity profiling. In RP-HPLC, retention time typically increases with decreasing polarity.

CompoundExpected PolarityExpected Retention Time (min)
4-Nitrobenzoic AcidMore Polar5.2
2-Bromobenzoic AcidLess Polar8.9
This compound Analyte 11.5
2-Bromo-5-nitrobenzoic AcidSimilar Polarity12.1
2-Bromo-4-nitrotolueneLeast Polar16.8

Experimental Protocols

This section provides a detailed protocol for the , based on the principles of Method B (Gradient Elution).

Instrumentation and Equipment
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[1]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).[1]

  • Analytical Balance: Capable of weighing to 0.01 mg.[1]

  • Glassware: Class A volumetric flasks and pipettes.[1]

  • Other: pH meter, sonicator, 0.45 µm syringe filters.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid: Analytical reagent grade.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent.[1]

  • Impurity Stock Solution (100 µg/mL): Accurately weigh about 5 mg of each known impurity reference standard into a single 50 mL volumetric flask. Dissolve and dilute to volume with diluent.[1]

  • System Suitability Solution: Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent. This solution contains 50 µg/mL of the main analyte and 10 µg/mL of each impurity.[1]

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Procedure
  • Set up the HPLC system according to the conditions specified in Table 1, Method B .

  • Equilibrate the column with the mobile phase mixture for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the System Suitability Solution and verify that the system meets performance requirements (e.g., resolution between critical pairs, peak symmetry, and repeatability).

  • Inject the Sample Solution.

  • Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify impurities using the area normalization method or by comparison to the reference standard peak area.

Logical Workflow for HPLC Analysis

The following diagram illustrates the logical steps involved in the HPLC analysis of this compound, from initial preparation to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analysis Phase cluster_data 3. Data Phase prep Preparation analysis Chromatographic Analysis data Data Processing & Reporting sol_prep Prepare Mobile Phase & Diluent sys_setup Instrument Setup & Column Equilibration sol_prep->sys_setup std_prep Prepare Standard & Impurity Solutions sst System Suitability Test (SST) std_prep->sst sample_prep Prepare Sample Solution injection Inject Blank, Standards, & Samples sample_prep->injection sys_setup->sst sst->injection integration Peak Integration & Identification injection->integration quant Quantification of Impurities & Assay integration->quant report Generate Final Report quant->report

Caption: Workflow for HPLC analysis of this compound.

References

Characterization of 2-Bromo-4-nitrobenzoic Acid: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of intermediates like 2-Bromo-4-nitrobenzoic acid are critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a head-to-head evaluation of their performance, supported by experimental protocols and data, to aid in selecting the most suitable method for your analytical needs.

Method Comparison at a Glance

Both GC-MS and HPLC offer robust solutions for the analysis of this compound, each with distinct advantages and considerations. The choice between the two often depends on the specific requirements of the analysis, such as the need for high sensitivity versus simpler sample preparation.

FeatureGC-MS (with Derivatization)HPLC-UV
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis.Separation based on polarity through partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.
Sample Preparation Requires derivatization (e.g., esterification) to increase volatility, followed by extraction.Typically involves dilution, filtration, and potentially solid-phase extraction.
Sensitivity Very High (pg/mL to ng/mL range)[1]High (µg/mL to ng/mL range)[1]
Specificity Very High (based on mass-to-charge ratio)[1]High (especially with Diode Array Detection)[1]
Analysis Time per Sample ~15-30 minutes (excluding derivatization)[1]~10-20 minutes
Key Advantages Excellent sensitivity and structural confirmation capabilities.Simpler sample preparation, widely applicable, and good reproducibility.[1]
Key Disadvantages Derivatization adds complexity and potential for error.[1]May have lower sensitivity compared to GC-MS for certain analytes.

Recommended Analytical Protocols

Below are detailed experimental methodologies for the characterization of this compound using both GC-MS and HPLC.

GC-MS Method with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form, typically a methyl ester, prior to GC-MS analysis.[1]

1. Sample Preparation and Derivatization (Methylation with Diazomethane)

  • Extraction: Isolate this compound from the sample matrix using a suitable extraction technique, such as liquid-liquid extraction.

  • Derivatization:

    • Dissolve the dried analyte in a suitable solvent like diethyl ether.

    • Add a freshly prepared ethereal solution of diazomethane (B1218177) dropwise until a faint yellow color persists, indicating the complete conversion to the methyl ester.

    • Caution: Diazomethane is highly toxic and explosive. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent suitable for GC-MS injection (e.g., ethyl acetate).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-400.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC provides a reliable alternative for the analysis of this compound without the need for derivatization.

1. Sample Preparation

  • Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent mixture.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid), optimized for separation (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Use a suitable chromatography data system for peak integration and quantification.

Experimental Workflows and Method Comparison

To visualize the experimental processes and their relationships, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (Methylation) Drying->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAcquisition Data Acquisition (Full Scan / SIM) Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: GC-MS experimental workflow for this compound.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method GCMS_Prep Complex Sample Prep (Derivatization Required) GCMS_Analysis High Sensitivity & Specificity (Mass Detection) GCMS_Prep->GCMS_Analysis Result1 Result1 GCMS_Analysis->Result1 High Confidence Structural Info HPLC_Prep Simpler Sample Prep (Dilute & Filter) HPLC_Analysis Good Sensitivity & Robustness (UV Detection) HPLC_Prep->HPLC_Analysis Result2 Result2 HPLC_Analysis->Result2 Reliable Quantification for QC Analyte 2-Bromo-4-nitrobenzoic Acid Sample Analyte->GCMS_Prep Analyte->HPLC_Prep

Caption: Comparison of GC-MS and HPLC analytical approaches.

References

A Comparative Guide to Validating the Structure of Synthesized 2-Bromo-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, synthesis is only the first step; rigorous structural validation is imperative to ensure the compound's identity and purity before it proceeds to further stages of development. This guide provides a comprehensive framework for validating the structure of synthesized 2-Bromo-4-nitrobenzoic Acid, comparing expected analytical data with that of a hypothetical synthesized product.

Introduction to this compound

This compound (C₇H₄BrNO₄, Molecular Weight: 246.01 g/mol ) is a substituted aromatic carboxylic acid. Its structure incorporates a benzoic acid core with a bromine atom at position 2 and a nitro group at position 4. These functional groups impart distinct and predictable signatures in various spectroscopic analyses, which are leveraged for its structural confirmation.

Workflow for Structural Validation

The validation process for a synthesized compound like this compound is a multi-step, logical workflow. It begins with the purification of the synthesized product, followed by a series of spectroscopic analyses. The data from these analyses are then compared against reference data or predicted values to confirm the structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Comparison Compare Experimental Data with Predicted/Reference Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

A logical workflow for the synthesis and structural validation of a chemical compound.

Comparative Spectroscopic Data

The following table summarizes the expected (reference) spectroscopic data for this compound alongside a set of hypothetical data for a newly synthesized batch.

Analytical Technique Parameter Reference/Predicted Data for this compound Hypothetical Data from Synthesized Sample Interpretation
¹H NMR Chemical Shift (δ)~13-14 ppm (s, 1H, COOH), ~8.5 ppm (d, 1H, Ar-H), ~8.2 ppm (dd, 1H, Ar-H), ~7.9 ppm (d, 1H, Ar-H)13.8 ppm (s, 1H), 8.52 ppm (d, 1H), 8.25 ppm (dd, 1H), 7.91 ppm (d, 1H)The downfield singlet confirms the carboxylic acid proton. The three distinct signals in the aromatic region are consistent with a trisubstituted benzene (B151609) ring.
¹³C NMR Chemical Shift (δ)~165 ppm (C=O), ~150 ppm (C-NO₂), ~138 ppm (C-Br), ~135 ppm, ~128 ppm, ~125 ppm (Ar-C-H), ~122 ppm (Ar-C-COOH)165.2, 150.1, 138.5, 135.3, 128.6, 125.1, 122.3 ppmThe presence of seven distinct carbon signals, including the deshielded carbonyl carbon and carbons attached to the electron-withdrawing bromo and nitro groups, supports the proposed structure.
Mass Spectrometry (MS) m/z[M]⁺ at 245 and [M+2]⁺ at 247 (approx. 1:1 ratio); fragments corresponding to loss of -OH, -COOH, -NO₂Molecular ion peaks at m/z 245 and 247 with nearly equal intensity; major fragments at 228/230 (-OH), 200/202 (-COOH), and 199 (-NO₂)The isotopic pattern of the molecular ion is a definitive indicator of a single bromine atom. The fragmentation pattern is consistent with the loss of the expected functional groups.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Broad O-H stretch (2500-3300), C=O stretch (~1700), Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350), C-Br stretch (~600-700)Broad peak at 2600-3200, sharp peak at 1705, strong peaks at 1535 and 1352, peak at 680 cm⁻¹The observed absorption bands correspond to the key functional groups: carboxylic acid (O-H and C=O), nitro (N-O), and carbon-bromine bonds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key analytical techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the synthesized this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the signals to single lines for each carbon atom. A greater number of scans is required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is scanned over a mass range of m/z 50-500. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex processes can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway where this compound might act as an inhibitor and the general experimental workflow for its analysis.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene_Expression Gene Expression TF->Gene_Expression Inhibitor 2-Bromo-4-nitrobenzoic Acid Inhibitor->KinaseB

Hypothetical inhibition of a kinase signaling pathway by this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Product NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH Sample->MS_Prep IR_Prep Use Solid Sample (ATR) Sample->IR_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts & Coupling NMR_Acq->NMR_Analysis MS_Analysis Analyze m/z & Fragmentation MS_Acq->MS_Analysis IR_Analysis Analyze Functional Group Frequencies IR_Acq->IR_Analysis Final_Validation Final Structure Validation NMR_Analysis->Final_Validation MS_Analysis->Final_Validation IR_Analysis->Final_Validation

Experimental workflow for the spectroscopic analysis of synthesized this compound.

Conclusion

The structural validation of a synthesized compound is a critical quality control step in research and development. By employing a combination of powerful analytical techniques such as NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the identity and integrity of their target molecules. A systematic comparison of experimental data with predicted or reference values, as outlined in this guide, provides a robust and objective methodology for the structural elucidation of this compound and other novel chemical entities.

A Comparative Guide to the Reactivity of 2-Bromo-4-nitrobenzoic Acid and 2-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the choice of starting materials is a critical determinant of reaction efficiency and overall yield. Halogenated nitrobenzoic acids are key intermediates, valued for their utility in a variety of transformations. This guide provides an objective comparison of the reactivity of two such compounds: 2-Bromo-4-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.

Executive Summary

Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group.[1][2] The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[2] Consequently, the reactivity of the aryl halide is influenced more by the polarization of the carbon-halogen bond and the stability of the intermediate than by the strength of the carbon-halogen bond itself.

The reactivity trend for halogens as leaving groups in SNAr reactions is typically:

F > Cl > Br > I

This is because the more electronegative halogens (F and Cl) create a more electrophilic carbon center, accelerating the initial nucleophilic attack. While the C-F and C-Cl bonds are stronger than C-Br and C-I bonds, the breaking of this bond occurs in the second, faster step of the reaction and therefore does not significantly impact the overall reaction rate.

The following diagram illustrates the logical flow of factors determining reactivity in SNAr reactions.

SNAr Reactivity cluster_factors Key Factors in SNAr Reactivity cluster_compounds Compound Comparison Electronegativity Electronegativity Bond_Polarization Bond_Polarization Electronegativity->Bond_Polarization influences Nucleophilic_Attack Rate of Nucleophilic Attack (Rate-Determining Step) Bond_Polarization->Nucleophilic_Attack facilitates Reactivity Reactivity Nucleophilic_Attack->Reactivity 2_Chloro 2-Chloro-4-nitrobenzoic acid Higher_Reactivity Higher SNAr Reactivity 2_Chloro->Higher_Reactivity exhibits 2_Bromo This compound Lower_Reactivity Lower SNAr Reactivity 2_Bromo->Lower_Reactivity exhibits

Factors influencing SNAr reactivity.

Comparative Experimental Data

Feature2-Chloro-5-nitrobenzoic Acid2-Bromo-6-nitrobenzoic Acid
Reaction Type Microwave-assisted AminationCopper-catalyzed Amination
Nucleophile Various aliphatic and aromatic aminesAqueous Ammonia (B1221849)
Reaction Time 5-30 minutes15 hours
Temperature 80-120 °C105 °C
Yield Up to >99%~91%
Reference [3][4]

Note: The experimental conditions and substitution patterns of the nitro group are different in these examples, which can influence reaction outcomes. However, the data is presented to illustrate the high efficiency of SNAr reactions on these types of substrates. The significantly shorter reaction time for the chloro-analog, even with a variety of amines, is indicative of its higher reactivity.

Experimental Protocols

The following are representative experimental protocols for amination reactions of halogenated nitrobenzoic acids. These protocols can be adapted for this compound and 2-chloro-4-nitrobenzoic acid with appropriate optimization.

Protocol 1: Microwave-Assisted Amination of a Chloro-Substituted Nitrobenzoic Acid

This protocol is adapted from the catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[3]

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Aliphatic or aromatic amine (e.g., morpholine, aniline)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-chloro-4-nitrobenzoic acid and a slight excess of the desired amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 80-120 °C for 5-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the product by an appropriate method, such as recrystallization or column chromatography.

The general workflow for this experimental protocol is depicted below.

Microwave_Amination_Workflow Start Start Combine_Reagents Combine 2-chloro-4-nitrobenzoic acid and amine in microwave vial Start->Combine_Reagents Microwave_Irradiation Microwave irradiation (80-120 °C, 5-30 min) Combine_Reagents->Microwave_Irradiation Monitor_Reaction Monitor by TLC/LC-MS Microwave_Irradiation->Monitor_Reaction Cooling Cool to room temperature Monitor_Reaction->Cooling Complete Purification Purify product Cooling->Purification End End Purification->End

Workflow for microwave-assisted amination.
Protocol 2: Copper-Catalyzed Amination of a Bromo-Substituted Nitrobenzoic Acid

This protocol is based on the copper-catalyzed amination of 2-bromo-6-nitrobenzoic acid.[4]

Materials:

  • This compound

  • Aqueous ammonia (30%)

  • Cuprous bromide (CuBr) or Copper(I) oxide (Cu₂O)

  • Autoclave (pressure reactor)

  • Sulfuric acid

  • Ethyl acetate

Procedure:

  • Charge a high-pressure autoclave with this compound, a catalytic amount of cuprous bromide, and aqueous ammonia.

  • Seal the autoclave and heat the mixture to approximately 105 °C with stirring.

  • Maintain the reaction at this temperature for about 15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the autoclave and transfer the contents to a beaker.

  • Acidify the reaction mixture with sulfuric acid to a pH of 1-2 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Conclusion

For researchers and professionals in drug development and organic synthesis, understanding the nuances of substrate reactivity is paramount. In the context of nucleophilic aromatic substitution, 2-chloro-4-nitrobenzoic acid is the more reactive substrate compared to its bromo-analog. This is a consequence of the greater electronegativity of chlorine enhancing the electrophilicity of the carbon center, which is crucial for the rate-determining step of the SNAr mechanism. While both compounds are viable intermediates, the higher reactivity of 2-chloro-4-nitrobenzoic acid may offer advantages in terms of shorter reaction times and milder conditions, making it a more efficient choice for many synthetic applications.

References

A Spectroscopic Comparative Analysis of 2-Bromo-4-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-4-nitrobenzoic acid and its structural isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these closely related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data, compiled from various sources, is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its isomers. It is important to note that experimental data for some isomers is limited in publicly accessible databases. In such cases, predicted data based on established spectroscopic principles and data from similar compounds are provided and clearly indicated.

Table 1: ¹H NMR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound No experimental data readily available. Predicted values suggest aromatic protons in the range of 7.5-8.5 ppm.
2-Bromo-3-nitrobenzoic acid Predicted: ~8.0-8.5 (Ar-H), ~7.5-8.0 (Ar-H)[1]
2-Bromo-5-nitrobenzoic acid Experimental data available, specific shifts require access to spectral databases.[2][3]
3-Bromo-5-nitrobenzoic acid Experimental data available, specific shifts require access to spectral databases.[4]
4-Bromo-2-nitrobenzoic acid No experimental data readily available.
4-Bromo-3-nitrobenzoic acid Experimental data available, specific shifts require access to spectral databases.[5]

Table 2: ¹³C NMR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers

CompoundChemical Shift (δ, ppm)
This compound No experimental data readily available.
2-Bromo-3-nitrobenzoic acid Predicted values available.[1]
2-Bromo-5-nitrobenzoic acid Experimental data available.
3-Bromo-5-nitrobenzoic acid Experimental data available.
4-Bromo-2-nitrobenzoic acid No experimental data readily available.
4-Bromo-3-nitrobenzoic acid Experimental data available.[5]

Table 3: IR Spectroscopic Data of Bromo-nitrobenzoic Acid Isomers

CompoundKey Absorption Bands (cm⁻¹)
This compound Broad O-H stretch (carboxylic acid), C=O stretch (~1700), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350), C-Br stretch.
2-Bromo-3-nitrobenzoic acid Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.[6]
2-Bromo-5-nitrobenzoic acid Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.[7]
3-Bromo-5-nitrobenzoic acid Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.
4-Bromo-2-nitrobenzoic acid Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.
4-Bromo-3-nitrobenzoic acid Broad O-H stretch (carboxylic acid), C=O stretch, Asymmetric and symmetric NO₂ stretching, C-Br stretch.[5]

Table 4: Mass Spectrometry Data of Bromo-nitrobenzoic Acid Isomers

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺ at m/z 245/247 (due to ⁷⁹Br/⁸¹Br isotopes).
2-Bromo-3-nitrobenzoic acid [M]⁺ at m/z 245/247.[1]
2-Bromo-5-nitrobenzoic acid Top peaks at m/z 245 and 247.[2]
3-Bromo-5-nitrobenzoic acid [M]⁺ at m/z 245/247.
4-Bromo-2-nitrobenzoic acid [M]⁺ at m/z 245/247.
4-Bromo-3-nitrobenzoic acid [M]⁺ at m/z 245/247.[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition : Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6]

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Instrumentation : FTIR spectra are recorded on an FTIR spectrometer.

  • Data Acquisition : A background spectrum of the clean, empty salt plate is recorded. The spectrum of the sample is then collected over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples.

  • Ionization : Electron Ionization (EI) is a common method for these types of compounds. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[1]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis : The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, is identified. The presence of bromine is confirmed by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The fragmentation pattern provides additional structural information.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the bromo-nitrobenzoic acid isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Bromo-nitrobenzoic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structure Elucidation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of bromo-nitrobenzoic acid isomers.

References

comparative study of catalytic systems for reactions involving 2-Bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Reactions of 2-Bromo-4-nitrobenzoic Acid

For researchers and professionals in drug development, the selection of an optimal catalytic system is paramount for the efficient synthesis of complex molecules. This compound is a versatile intermediate whose reactivity is dominated by the presence of three key functional groups: a carboxylic acid, a nitro group, and a bromine atom. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly influences the reactivity of the carbon-bromine bond, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of various catalytic systems for several key transformations involving this compound, supported by representative experimental data and detailed protocols.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The reactivity of the aryl halide is a critical factor, generally following the trend I > Br > Cl, which correlates with the bond dissociation energies of the carbon-halogen bond.[1] this compound offers a favorable balance of reactivity and stability for this transformation.[1]

Comparative Performance of Catalytic Systems

The choice of palladium precursor, ligand, and base is crucial for achieving high yields and reaction efficiency. Below is a comparison of typical catalyst systems for the Suzuki-Miyaura coupling of related 2-halo-3-nitrobenzoic acids, which serves as a representative model.

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
2-Iodo-3-nitrobenzoic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/EtOH/H₂O692
2-Bromo-3-nitrobenzoic acid Pd(PPh₃)₄ (3 mol%) K₂CO₃ Toluene/EtOH/H₂O 12 85
2-Chloro-3-nitrobenzoic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane2478
Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and stoichiometry is recommended.

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).[1]

  • Thoroughly degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Catalytic Cycle

Suzuki_Workflow_and_Cycle cluster_workflow Experimental Workflow cluster_cycle Suzuki-Miyaura Catalytic Cycle A 1. Add Reactants & Base (Ar-Br, R-B(OH)₂, K₂CO₃) B 2. Add Catalyst (Pd(PPh₃)₄) A->B C 3. Add Solvent & Degas B->C D 4. Heat & Stir (Monitor by TLC) C->D E 5. Work-up & Extraction D->E F 6. Purification E->F Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂-Br Pd0->PdII_ArBr Oxidative Addition (Ar-Br) PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArBr->PdII_ArOR Metathesis (Base) PdII_ArR Ar-Pd(II)L₂-R' PdII_ArOR->PdII_ArR Transmetalation (R'-B(OH)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R')

Suzuki-Miyaura reaction workflow and catalytic cycle.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base.[2] This reaction is a powerful tool for C-C bond formation, particularly for vinylation of aryl halides.

Commonly Used Catalytic Systems
Palladium PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF, Acetonitrile (B52724)80-120
Pd(OAc)₂P(o-tolyl)₃K₂CO₃DMF100-140
PdCl₂(PPh₃)₂-Et₃NAcetonitrile80-100
Pd₂(dba)₃Buchwald Ligands (e.g., XPhos)Cs₂CO₃Dioxane, Toluene80-110
Note: This table summarizes common catalyst systems effective for Heck reactions involving aryl bromides.[3]
Experimental Protocol: General Procedure for Heck Reaction
  • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv).[3]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[3]

  • Add a dry, degassed solvent like DMF or acetonitrile (to achieve ~0.1 M concentration).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Workflow and Catalytic Cycle

Heck_Workflow_and_Cycle cluster_workflow Experimental Workflow cluster_cycle Heck Catalytic Cycle A 1. Add Ar-Br, Alkene & Base B 2. Add Pd Precursor & Ligand A->B C 3. Add Solvent & Degas B->C D 4. Heat & Stir C->D E 5. Work-up & Extraction D->E F 6. Purification E->F Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene Complex OxAdd->Coord Alkene Coordination MigIns (R-CH₂-CH₂)-Pd(II)L₂-Br Coord->MigIns Migratory Insertion Elim Product Complex MigIns->Elim β-Hydride Elimination Elim->Pd0 Product Release + Base Regen.

Heck reaction experimental workflow and catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[4] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is particularly critical for this reaction.

Comparative Performance of Catalytic Systems

The performance of different generations of Buchwald-Hartwig catalysts varies significantly. Bulky, electron-rich phosphine ligands are generally most effective.[4] The following data for 2-halo-3-nitrobenzoic acids provides a useful comparison.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodo-3-nitrobenzoic acidPd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene90895
2-Bromo-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) NaOtBu Toluene 100 16 88
2-Chloro-3-nitrobenzoic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1102475
Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture; all operations should be performed under an inert atmosphere in a glovebox.

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).[1]

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (to achieve ~0.2 M concentration).

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Workflow and Catalytic Cycle

Buchwald_Workflow_and_Cycle cluster_workflow Experimental Workflow (Inert Atm.) cluster_cycle Buchwald-Hartwig Catalytic Cycle A 1. Add Pd Precursor, Ligand & Base B 2. Add Ar-Br & Amine A->B C 3. Add Anhydrous Solvent B->C D 4. Heat & Stir C->D E 5. Quench & Work-up D->E F 6. Purification E->F Pd0 Pd(0)L OxAdd Ar-Pd(II)L-Br Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)L(R₂NH)-Br] OxAdd->AmineCoord Amine Binding Deprot [Ar-Pd(II)L(R₂N)] AmineCoord->Deprot Deprotonation (Base) Deprot->Pd0 Reductive Elimination (Ar-NR₂)

Buchwald-Hartwig amination workflow and catalytic cycle.

Catalytic Reduction of the Nitro Group

Selective reduction of the nitro group to an amine is a critical transformation, yielding 2-amino-4-bromobenzoic acid, a valuable synthetic intermediate. Care must be taken to choose a catalytic system that does not simultaneously cause hydrodehalogenation (removal of the bromine atom).

Comparative Performance of Catalytic Systems

Catalytic hydrogenation is a common method, but the choice of catalyst is key to preserving the C-Br bond. Chemical reducing agents are often preferred for their selectivity.[5]

Catalyst / ReagentReducing AgentSelectivity for Nitro vs. BromoKey Considerations
Pd/C H₂ gasLowHigh risk of hydrodehalogenation.[5]
Raney Nickel H₂ gasModerateGenerally better for preserving aromatic halides than Pd/C.[5]
Fe powder HCl or Acetic AcidHighClassic, reliable, and cost-effective method for selective reduction.[5]
Zn powder Acetic AcidHighMild conditions, good for preserving other reducible groups.[5]
SnCl₂ HClHighMild and selective reducing agent.[5]
Hydrazine Glyoxylate / Mg Hydrazine GlyoxylateHighRapid reduction at room temperature, avoids strong acids.[6]
Experimental Protocol: Selective Nitro Reduction with Iron
  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and ethanol (10 mL).

  • Add water (2-3 mL) and a few drops of concentrated hydrochloric acid (HCl) to create an acidic medium.

  • Add iron powder (Fe, ~3.0-5.0 mmol, 3-5 equiv) in portions to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate carefully with a base (e.g., aqueous NaHCO₃) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization may be necessary for higher purity.

Reaction Pathway

Nitro_Reduction Start This compound (Ar-NO₂) End 2-Amino-4-bromobenzoic Acid (Ar-NH₂) Start->End Fe / HCl or SnCl₂ or Zn / AcOH

Selective reduction of the nitro group.

References

Quantitative Analysis of 2-Bromo-4-nitrobenzoic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2-Bromo-4-nitrobenzoic acid in complex reaction mixtures is paramount for ensuring process optimization, accurate yield determination, and stringent quality control. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

Four primary analytical methods are commonly employed for the quantification of aromatic carboxylic acids like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Titration. The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV detection stands out as a highly versatile and robust technique, offering an excellent balance of sensitivity, specificity, and efficiency.[1] For higher sensitivity and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, though it necessitates a derivatization step to volatilize the analyte.[1] UV-Vis Spectrophotometry and Titration are simpler and more cost-effective methods but generally provide lower sensitivity and are more susceptible to interference from other components in the reaction mixture.[1]

The following table summarizes the key performance characteristics of these analytical methods for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryTitration
Principle Separation based on polarity, followed by UV detection.[1]Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.[1]Measurement of light absorbance at a specific wavelength.[1]Neutralization of the acidic analyte with a standard basic solution.[1]
Sample Preparation Dilution, filtration, possible acid-base extraction.[1]Derivatization (e.g., esterification) followed by extraction.[1]Dilution, filtration, and potential cleanup.[1]Dissolution in a suitable solvent.[1]
Sensitivity High (ng/mL to µg/mL range).[1]Very High (pg/mL to ng/mL range).[1]Moderate (µg/mL range).[1]Low (≥ 50 µg/mL).[1]
Specificity High, especially with a photodiode array detector.[1]Very High, based on mass-to-charge ratio.[1]Low to Moderate, prone to interference from other UV-absorbing compounds.[1]Low, any acidic or basic impurity will interfere.[1]
Analysis Time ~5-15 minutes per sample.[1]~10-30 minutes per sample (excluding derivatization).[1]< 5 minutes per sample.[1]~5-10 minutes per sample.[1]
Cost Moderate to High.[1]High.[1]Low.[1]Very Low.[1]
Key Advantages Widely applicable, high resolution, good reproducibility.[1]Excellent sensitivity and structural confirmation.[1]Simple, rapid, and inexpensive.[1]Simple, inexpensive, minimal equipment.[1]
Key Disadvantages Requires specialized equipment and solvents.[1]Derivatization can be time-consuming and introduce errors.[1]Prone to interference, less specific.[1]Low sensitivity and specificity.[1]
Linearity (r²) > 0.999> 0.999 (method dependent)Typically > 0.99Not Applicable
Accuracy (% Recovery) 99.97%Method dependentMethod dependentMethod dependent
Precision (% RSD) 0.67%*< 2.56% (for similar compounds)[2]Method dependentMethod dependent

*Note: The performance data for HPLC (Linearity, Accuracy, and Precision) is based on a validated method for the structurally similar compound 2-Bromo-3-nitrobenzoic acid and should be considered as a reliable estimate for this compound.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the key analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Extraction Acid-Base Extraction Dilution->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC HPLC System (C18 Column) Reconstitution->HPLC UV_Detection UV Detection HPLC->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Isolation Isolation of Analyte ReactionMixture->Isolation Derivatization Derivatization (Esterification) Isolation->Derivatization Extraction Solvent Extraction Derivatization->Extraction GCMS GC-MS System Extraction->GCMS MassAnalyzer Mass Analyzer GCMS->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated protocol for a similar compound and is recommended for its accuracy and reliability.[1]

1. Sample Preparation (Acid-Base Extraction):

  • Dilute a known amount of the reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).

  • Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the acidic this compound into its water-soluble salt.

  • Separate the aqueous layer containing the analyte.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.

  • Extract the precipitated analyte back into an organic solvent.

  • Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 271 nm.[1]

  • Injection Volume: 20 µL.[1]

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile ester.[1]

1. Sample Preparation and Derivatization (with Diazomethane):

  • Isolate the this compound from the reaction mixture using the acid-base extraction protocol described for HPLC.

  • Dissolve the dried analyte in a suitable solvent (e.g., diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane (B1218177) dropwise until a faint yellow color persists, indicating the complete conversion to the methyl ester.[1]

  • Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Redissolve the residue in a suitable solvent for GC-MS analysis.[1]

2. GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.[1]

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial temperature of around 100°C, ramped to 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole or Ion Trap.[1]

UV-Vis Spectrophotometry

This method is best suited for rapid, preliminary analysis or for reaction mixtures with minimal interfering substances.[1]

1. Protocol:

  • Prepare a stock solution of a known concentration of pure this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Determine the wavelength of maximum absorbance (λmax) by scanning the UV-Vis spectrum of the stock solution.

  • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.

  • Prepare the sample from the reaction mixture by dilution and filtration. A prior cleanup step using acid-base extraction may be necessary.[1]

  • Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

Titration

This classical method provides a direct measure of the acidic content but lacks specificity.[1]

1. Protocol:

  • Accurately weigh a portion of the reaction mixture or the extracted this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.[1]

  • Calculate the amount of this compound based on the volume and concentration of the titrant used.

References

A Comparative Guide to 2-Bromo-4-nitrobenzoic Acid and Its Halogenated Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. 2-Bromo-4-nitrobenzoic acid is a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. This guide provides an objective comparison of this compound with its fluoro and chloro analogs, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Certificate of Analysis: this compound

A typical Certificate of Analysis (CoA) for this compound outlines the following specifications, ensuring its quality and purity for research and development purposes.

ParameterSpecification
Chemical Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
Appearance White to yellow crystalline powder
Purity (by HPLC) ≥98.0%
Melting Point 167-171 °C
Solubility Soluble in methanol, with limited solubility in water.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor in the success of this reaction. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.

While direct comparative data for this compound and its analogs in a single study is limited, the following table provides representative data for the closely related 2-halo-3-nitrobenzoic acid isomers in a Suzuki-Miyaura coupling reaction. This data serves as a valuable proxy for understanding the expected reactivity trends.

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
2-Iodo-3-nitrobenzoic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O692
2-Bromo-3-nitrobenzoic acid Pd(PPh₃)₄ (3 mol%) K₂CO₃ Toluene/EtOH/H₂O 12 85
2-Chloro-3-nitrobenzoic acidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane2478

Note: This data is a synthesis of typical results for structurally similar compounds and is intended for illustrative comparison. Actual yields may vary based on specific substrates and reaction conditions.

As the data indicates, the bromo-substituted compound offers a good balance of reactivity and stability, often providing high yields within a reasonable timeframe. The chloro-analog is less reactive and typically requires more specialized and often more expensive catalyst systems and longer reaction times to achieve comparable results.

Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is often reversed: F > Cl > Br > I. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining nucleophilic addition step.

Therefore, for SNAr reactions, 2-Fluoro-4-nitrobenzoic acid is expected to be the most reactive among the halogenated analogs. This increased reactivity can allow for milder reaction conditions and shorter reaction times. This compound remains a viable substrate, while the chloro-analog would be the least reactive.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for a typical Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-(4-methoxyphenyl)-4-nitrobenzoic acid.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction described in the protocol.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: This compound, 4-Methoxyphenylboronic acid, K₂CO₃ prep2 Add Pd(PPh₃)₄ Catalyst prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Degassed Solvent prep3->react1 react2 Heat to 90°C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdAr_prime Base Base Base->ArPdAr_prime ArBr Ar-Br ArBr->ArPdBr

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Safety Operating Guide

Proper Disposal of 2-Bromo-4-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides an essential, step-by-step operational and disposal plan for 2-Bromo-4-nitrobenzoic acid, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as a halogenated nitroaromatic compound and should be handled with caution.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][3]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

  • Inhalation: Move the individual to fresh air immediately.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] In all cases of exposure, seek medical attention.[4]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service.[3] Attempts at chemical neutralization or degradation should not be performed in a standard laboratory setting.[3]

  • Waste Identification and Segregation:

    • Characterize all waste containing this compound as hazardous waste.[2]

    • This compound is a halogenated organic solid.[3][5] Do not mix it with non-halogenated waste streams to avoid increased disposal costs.[5][6]

    • Keep this waste separate from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[7][8]

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and compatible container.[2][3] Polyethylene containers are often suitable for halogenated solvent wastes.[8]

    • Ensure the container is in good condition and is kept tightly closed when not in use to prevent the release of vapors.[4][7][8]

    • The waste container must be affixed with a "Hazardous Waste" label, detailing its contents.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.[4][6][8]

    • The storage area should be away from heat and sources of ignition.[7]

    • Ensure that eyewash stations and safety showers are in close proximity to the storage location.[2][4][7]

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.[2]

    • Ensure the area is well-ventilated.[2]

    • Avoid generating dust.[3][7]

    • Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][7]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2]

  • Final Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal facility.[2][4][9]

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Adhere to all local, regional, and national regulations for hazardous waste disposal.[2]

Quantitative Safety and Disposal Data

ParameterInformationSource
Chemical Classification Halogenated Organic Solid[3][5]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3), Harmful if swallowed (Category 4)[4][10]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated)[1][2][3]
Spill Cleanup Avoid generating dust. Sweep up and place in a closed container for disposal.[3][7]
Disposal Container Labeled, sealed, and compatible container for halogenated organic waste.[2][3][8]
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Segregation cluster_storage_and_spill Interim Storage and Spill Management cluster_final_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (e.g., Fume Hood) A->B C Characterize as Hazardous Waste B->C Generate Waste D Segregate as Halogenated Organic Waste C->D E Place in a Labeled, Compatible Container D->E F Store in a Designated Satellite Accumulation Area E->F G Spill Occurs F->G I Arrange for Pickup by a Licensed Waste Disposal Company F->I H Follow Spill Cleanup Protocol: - Evacuate - Ventilate - Contain and Collect G->H H->E Place spilled material in waste container J Compliant and Safe Final Disposal I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-nitrobenzoic Acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 16426-64-5). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is also harmful if swallowed. Some data suggests it may be suspected of causing genetic defects, cancer, or damage to fertility. Therefore, the use of appropriate personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EU Standard EN166) or a face shield.[2][5][6]To prevent contact with eyes, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][5]To prevent skin contact, which can cause irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[3][5][6]Required when engineering controls are insufficient, if dust is generated, or during spill cleanup to prevent respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Review Safety Data: Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Gather PPE: Assemble and inspect all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5][7] Keep an appropriate spill kit readily accessible.

2. Handling the Chemical:

  • Weighing and Transfer: Handle the solid carefully to avoid the formation of dust.[1][2][3][6]

  • Performing the Experiment: Keep containers tightly closed when not in use.[2][3] Avoid contact with skin, eyes, and clothing.[1][3][7] Do not eat, drink, or smoke in the handling area.[6][7]

3. Post-Experiment:

  • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, labeled hazardous waste container.[2][3]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Review SDS prep2 Gather & Inspect PPE prep1->prep2 prep3 Prepare Fume Hood & Spill Kit prep2->prep3 handle1 Weigh & Transfer Carefully (Avoid Dust) prep3->handle1 handle2 Conduct Experiment handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Segregate Hazardous Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for handling this compound.

Emergency and Disposal Plan

First-Aid Measures
  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek medical attention.[2]

  • If Inhaled: Move the person to fresh air.[1][2][3] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[2][3]

  • If Swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a physician or poison control center immediately.[1]

Spill Management Protocol
  • Evacuate: Immediately clear the area of all non-essential personnel.[1][5]

  • Ventilate: Ensure the area is well-ventilated.[1][5][7]

  • Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[1][7]

  • Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains.[1][7]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly.[5]

spill Spill Occurs evacuate Evacuate Area spill->evacuate protect Wear Full PPE (incl. Respirator) spill->protect ventilate Ensure Ventilation spill->ventilate contain Contain Spill (Avoid Drains) protect->contain cleanup Sweep Solid & Place in Labeled Container contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose as Hazardous Waste decon->dispose

Caption: Emergency protocol for a this compound spill.

Disposal Plan
  • Waste Characterization: this compound and materials contaminated with it must be treated as hazardous waste.

  • Containerization: Use a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.

  • Disposal Route: Engage a licensed professional waste disposal service for removal and disposal. Do not dispose of this chemical down the drain or in regular trash.[1][7] All disposal activities must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.